1,6-Dioxaspiro[4.4]nonane
Description
Structure
3D Structure
Properties
CAS No. |
176-25-0 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C7H12O2/c1-3-7(8-5-1)4-2-6-9-7/h1-6H2 |
InChI Key |
YVSCOIUNVKGTND-UHFFFAOYSA-N |
SMILES |
C1CC2(CCCO2)OC1 |
Canonical SMILES |
C1CC2(CCCO2)OC1 |
Other CAS No. |
176-25-0 |
solubility |
0.78 M |
Synonyms |
1,6-Dioxaspiro[4.4]nonane |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and First Synthesis of 1,6-Dioxaspiro[4.4]nonane-2,7-dione: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dioxaspiro[4.4]nonane-2,7-dione, a notable spiro compound, has garnered interest as a versatile building block in synthetic chemistry. Its unique bicyclic lactone structure makes it a valuable precursor for a variety of heterocyclic compounds and functional polymers. This technical guide provides a comprehensive overview of the discovery and seminal synthesis of this compound, alongside its key physicochemical properties and its role as a versatile chemical intermediate. While the core focus is on its synthesis, the broader context of the biological relevance of the spiro-lactone scaffold is also briefly addressed, highlighting potential areas for future investigation.
Discovery and Seminal Synthesis
The first synthesis of this compound-2,7-dione was achieved in 1889 by the German chemist Jacob Volhard.[1] He reported that the compound could be obtained by heating succinic acid or its anhydride, which led to the elimination of carbon dioxide and the formation of the spirodilactone (B1204692).[1] This initial discovery laid the groundwork for the exploration of this compound's chemical utility. At the time, Volhard referred to the compound as the "dilactone of acetone (B3395972) diacetic acid" or "hydrochelidonic acid".[1]
Experimental Protocol: First Synthesis by Volhard (1889)
Physicochemical Properties
This compound-2,7-dione is a colorless, crystalline solid at room temperature.[1] It is soluble in many organic solvents, and for purification, recrystallization from 95% ethanol (B145695) is a suitable method.[1] In aqueous media, it undergoes hydrolysis to form 4-oxoheptanedioic acid.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₈O₄ | [2][3] |
| Molar Mass | 156.14 g/mol | [2] |
| CAS Number | 3505-67-7 | [1] |
| Appearance | Colorless, transparent prismatic crystals | [1] |
| Melting Point | 69-71 °C | [4] |
| Density | 1.36 g/cm³ | [4] |
| Boiling Point | 452.5 °C at 760 mmHg | [4] |
Synthesis and Chemical Logic
The formation of this compound-2,7-dione from succinic acid is a thermally induced condensation reaction. The logical pathway involves the decarboxylation and subsequent cyclization of the succinic acid precursor to form the spirocyclic structure.
Caption: Volhard's 1889 synthesis of this compound-2,7-dione.
Applications as a Versatile Chemical Intermediate
The primary utility of this compound-2,7-dione lies in its role as a precursor for a range of other molecules. Its bifunctional nature allows for various chemical transformations, making it a valuable starting material in organic synthesis.
Caption: Role as a precursor for various chemical products.
Key applications include:
-
Synthesis of Pyrrolizidine: This parent compound of hepatotoxic pyrrolizidine alkaloids can be synthesized on an industrial scale from the spirodilactone.[1]
-
Formation of Polyols: Reduction with reagents like lithium aluminum hydride yields the tetrahydric alcohol 3-hydroxymethyl-1,3,6-hexanetriol in high yield.[1]
-
Precursor to Esters of γ-ketopimelic acid: Ring-opening transesterification with alcohols leads to the formation of these diesters.[1]
-
Monomer for Functional Polymers: It serves as a dicarboxylic acid equivalent for the synthesis of polymers such as polyethers and polyamides.[1]
-
Synthesis of Plasticizers and Paint Strippers: Reaction with 2-ethylhexanol produces effective plasticizers for PVC, while reaction with methyl glycol yields a water-soluble paint stripper.[1]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity or the engagement in signaling pathways of this compound-2,7-dione itself. However, the broader class of spirocyclic motifs, particularly spiro-lactones, are recognized for their presence in numerous bioactive natural products and their potential as privileged structures in drug discovery. Spiroethers, a related class, have been associated with a range of biological activities, including anticancer, antidepressant, antiviral, antimalarial, and antituberculosis properties. The rigid, three-dimensional structure of the spirocyclic core is thought to be advantageous for binding to biological targets. The synthesis of a spiro-lactone containing motif for an immunosuppressive triterpenoid (B12794562) further highlights the potential relevance of this scaffold in medicinal chemistry. Further research is warranted to elucidate any specific biological functions of the parent this compound-2,7-dione.
Conclusion
References
Unraveling a Chemical Enigma: The Search for Jacob Volhard's Spirodilactone Synthesis
An extensive review of historical and modern chemical literature has found no definitive record of a synthesis of a compound specifically identified as "spirodilactone" by the renowned 19th-century chemist Jacob Volhard. While Volhard was a pioneer in organic synthesis, this particular reaction does not appear to be among his documented discoveries.
This in-depth technical exploration sought to unearth the original experimental protocols and quantitative data for the historical synthesis of spirodilactone (B1204692) attributed to Jacob Volhard. However, a thorough investigation of chemical databases, including a review of his publications in journals such as Justus Liebigs Annalen der Chemie, did not yield any specific mention of a "spirodilactone" synthesis. It is plausible that the attribution is a misinterpretation of historical records or that the compound was described under a different nomenclature that is not readily searchable today.
Jacob Volhard (1834-1910) made several significant contributions to the field of chemistry. He is widely recognized for the Hell-Volhard-Zelinsky halogenation, a crucial method for the alpha-halogenation of carboxylic acids. Another key discovery, in collaboration with his student Hugo Erdmann, is the Volhard-Erdmann cyclization, a method for synthesizing thiophenes. His work also extended to analytical chemistry with the development of the Volhard method, a titration for the determination of silver, halide, and thiocyanate (B1210189) ions.
Given the absence of a primary source for the requested synthesis, it is not possible to provide a detailed experimental protocol, quantitative data summary, or a logical workflow diagram as per the initial requirements. The following sections outline the intended structure of this guide, which cannot be populated due to the lack of verifiable information.
I. Quantitative Data Summary
A comprehensive table summarizing yields, melting points, and other quantitative measures from Volhard's original synthesis would have been presented here for easy comparison and analysis.
(Data not available due to the inability to locate the primary source.)
II. Experimental Protocol
This section would have provided a detailed, step-by-step methodology for the synthesis of spirodilactone as described by Jacob Volhard. This would include a listing of reactants and reagents, their respective quantities, and a description of the reaction conditions, work-up procedures, and purification techniques.
(Protocol not available.)
III. Logical Workflow
A visual representation of the experimental workflow, from starting materials to the final spirodilactone product, would be depicted here using the DOT language for generating a Graphviz diagram. This diagram would illustrate the sequence of key steps in the synthesis.
(Diagram cannot be generated as the synthetic pathway is unknown.)
Unveiling the Spiroketal Secrets of Fungi: A Technical Guide to 1,6-Dioxaspiro[4.4]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate and diverse chemical world of fungal secondary metabolites has long been a fertile ground for the discovery of novel bioactive compounds. Among these, spiroketals, a class of organic compounds characterized by a spirocyclic junction of two heterocyclic rings, have garnered significant attention due to their unique three-dimensional structures and potent biological activities. This technical guide delves into the natural occurrence of a specific subclass of these molecules: 1,6-dioxaspiro[4.4]nonane derivatives produced by fungi. While the broader class of fungal spiroketals is well-documented, the presence of the this compound core is a more specialized area of study. This document aims to provide a comprehensive overview of the known examples, their producing organisms, available quantitative data, detailed experimental protocols for their study, and insights into their biosynthetic origins.
Natural Occurrence of this compound Derivatives in Fungi
The documented instances of this compound derivatives from fungal sources are still relatively rare, highlighting a potentially underexplored area of natural product chemistry. The primary example identified to date is a secondary metabolite isolated from the entomogenous fungus Isaria cateniannulata.
Cateniannulanin: A this compound from Isaria cateniannulata
The entomopathogenic fungus Isaria cateniannulata (also known as Paecilomyces cateniannulatus) has been identified as a producer of a secondary metabolite featuring the this compound skeleton.[1] For the purpose of this guide, this compound will be referred to as "Cateniannulanin," pending the discovery of its officially published name. The core structure of this molecule is the this compound ring system, which is further substituted to yield the final natural product.
Table 1: Quantitative Data for Fungal this compound Derivatives
| Compound Name (Proposed) | Producing Organism | Fungal Strain | Fermentation Conditions | Yield/Titer | Biological Activity | Reference(s) |
| Cateniannulanin | Isaria cateniannulata | Not specified in available literature | Not specified in available literature | Not specified in available literature | Not specified in available literature | [1] |
Note: The table above is structured to accommodate future findings as more this compound derivatives from fungi are discovered and characterized.
Experimental Protocols
The successful isolation, purification, and characterization of fungal secondary metabolites like this compound derivatives require a systematic and multi-step experimental approach. The following protocols are based on standard methodologies in natural product chemistry and can be adapted for the study of these specific compounds.
Fungal Cultivation and Fermentation
The production of secondary metabolites is highly dependent on the growth conditions of the fungus.
-
Organism: Isaria cateniannulata or other potential producing fungi.
-
Inoculum Preparation: Aseptically transfer a small piece of a mature fungal culture from a potato dextrose agar (B569324) (PDA) plate into a liquid seed medium (e.g., potato dextrose broth, PDB). Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 3-5 days to obtain a well-grown seed culture.
-
Large-Scale Fermentation: Inoculate a production medium with the seed culture. The choice of production medium is critical and can be optimized for the target compound. Common media include rice, corn, or wheat solid-state fermentation, or liquid fermentation in various nutrient-rich broths. Ferment for 14-28 days at 25-28°C.
Extraction of Secondary Metabolites
-
Solid-State Fermentation:
-
Dry the fermented solid substrate at a controlled temperature (e.g., 40-50°C).
-
Grind the dried material into a fine powder.
-
Extract the powder exhaustively with an organic solvent such as ethyl acetate (B1210297), methanol (B129727), or a mixture thereof. This is typically done by maceration with stirring or through Soxhlet extraction.
-
Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator.
-
-
Liquid Fermentation:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an immiscible organic solvent like ethyl acetate or dichloromethane (B109758) in a separatory funnel.
-
Extract the mycelial biomass separately using a solvent like methanol or acetone, followed by partitioning with a less polar solvent.
-
Combine the organic extracts and concentrate in vacuo.
-
Purification and Isolation
The crude extract, a complex mixture of compounds, is subjected to various chromatographic techniques to isolate the pure this compound derivative.
-
Initial Fractionation:
-
Solvent-Solvent Partitioning: Partition the crude extract between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation based on polarity.
-
Column Chromatography: Subject the most promising fraction to column chromatography on silica (B1680970) gel or a reversed-phase C18 stationary phase, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water).
-
-
Fine Purification:
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from column chromatography using preparative or semi-preparative HPLC. A C18 column is commonly used with a mobile phase gradient of acetonitrile-water or methanol-water, often with a modifier like formic acid or trifluoroacetic acid.
-
Size-Exclusion Chromatography (e.g., Sephadex LH-20): This can be used to separate compounds based on their molecular size, often using methanol as the eluent.
-
Structure Elucidation
The chemical structure of the purified compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can provide clues about the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the assembly of the molecular structure. The characteristic chemical shifts and coupling constants of the protons and carbons in the this compound core are key identifiers.
-
-
X-ray Crystallography: If a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.
Biosynthesis and Signaling Pathways
The biosynthesis of spiroketals in fungi is often linked to polyketide or terpenoid pathways. The this compound core is likely formed through the cyclization of a polyketide precursor.
Hypothesized Biosynthetic Pathway of a this compound Derivative
The formation of the this compound skeleton is proposed to proceed via a polyketide pathway. A polyketide synthase (PKS) enzyme would catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to generate a linear poly-β-keto chain. This chain would then undergo a series of modifications, including reductions and dehydrations, followed by a spontaneous or enzyme-catalyzed double cyclization to form the spiroketal core.
Caption: Hypothesized biosynthetic pathway for a fungal this compound derivative.
General Experimental Workflow for Fungal Metabolite Discovery
The process of discovering and characterizing novel fungal metabolites, including this compound derivatives, follows a well-established workflow.
Caption: General experimental workflow for the discovery of fungal secondary metabolites.
Conclusion and Future Directions
The discovery of a this compound derivative from Isaria cateniannulata opens a new avenue in the exploration of fungal secondary metabolites. This technical guide provides a foundational framework for researchers interested in this specific class of compounds. However, significant research is still needed to fully understand their prevalence, biosynthesis, and biological activities.
Future research should focus on:
-
Comprehensive Screening: A broader screening of fungal species, particularly from unique ecological niches such as entomopathogenic and endophytic fungi, for the presence of this compound derivatives.
-
Complete Characterization: Detailed structure elucidation, including absolute stereochemistry, of any new derivatives discovered.
-
Biosynthetic Studies: Elucidation of the specific biosynthetic gene clusters and enzymatic steps involved in the formation of the this compound core in fungi.
-
Bioactivity Profiling: Thorough evaluation of the biological activities of these compounds to uncover their potential for drug development, for example, as antimicrobial, anticancer, or insecticidal agents.
-
Quantitative Analysis: Development of analytical methods for the quantification of these compounds in fungal cultures to optimize their production.
By addressing these research gaps, the scientific community can unlock the full potential of this intriguing and underexplored class of fungal natural products.
References
An In-depth Technical Guide to the Isolation of 1,6-Dioxaspiro[4.4]nonane Secondary Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation of 1,6-dioxaspiro[4.4]nonane secondary metabolites from fungal sources. The focus is on providing detailed experimental protocols, quantitative data, and logical workflows to aid researchers in the discovery and development of novel therapeutic agents based on this privileged spiroketal scaffold.
Introduction
The this compound core is a prominent structural motif found in a variety of natural products, particularly in secondary metabolites produced by fungi. These spiroketal-containing compounds have garnered significant attention in the scientific community due to their diverse and potent biological activities, including antimicrobial, antioxidant, and cytotoxic properties. The unique three-dimensional architecture of the spiroketal moiety often imparts favorable pharmacokinetic and pharmacodynamic characteristics, making these compounds attractive starting points for drug discovery programs.
This guide will delve into the practical aspects of isolating these valuable secondary metabolites, with a focus on entomopathogenic fungi such as Isaria cateniannulata and various species of the genus Chaetomium, which are known producers of such compounds.
Natural Sources and Biosynthesis
This compound secondary metabolites are predominantly isolated from fungal species. Entomopathogenic fungi, which colonize insects, are a particularly rich source of structurally diverse and biologically active natural products. One notable example is a this compound derivative isolated from Isaria cateniannulata. Additionally, various species of the genus Chaetomium, such as Chaetomium globosum, are well-documented producers of a class of mycotoxins known as chaetoglobosins, which feature a related spiroketal core.
The biosynthesis of these complex molecules in fungi typically involves polyketide synthase (PKS) or PKS-nonribosomal peptide synthetase (NRPS) hybrid pathways. These enzymatic assembly lines construct a linear polyketide chain from simple acyl-CoA precursors, which then undergoes a series of modifications including cyclization, oxidation, and rearrangement to form the final spiroketal structure.
Experimental Protocols for Isolation and Purification
The isolation of this compound secondary metabolites from fungal cultures is a multi-step process that requires careful optimization at each stage to maximize yield and purity. The general workflow involves fungal fermentation, extraction of the crude metabolites, and subsequent chromatographic purification.
Fungal Fermentation
The production of the target secondary metabolites is highly dependent on the fungal strain and the culture conditions.
Protocol 1: Liquid-State Fermentation of Chaetomium globosum
-
Strain and Culture Medium: Obtain a pure culture of Chaetomium globosum. Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB) or a specialized fermentation medium.
-
Inoculation and Incubation: Inoculate the sterile liquid medium with a fresh culture of C. globosum. Incubate the culture flasks on a rotary shaker at a controlled temperature (typically 25-28°C) and agitation speed (e.g., 150-200 rpm) for a period of 7 to 21 days.
-
Monitoring: Monitor the fermentation process for fungal growth and production of the target metabolites, if analytical standards are available.
Protocol 2: Solid-State Fermentation
-
Substrate Preparation: Utilize a solid substrate such as rice, wheat bran, or corn grits. Moisten the substrate with a nutrient solution and sterilize it in autoclavable bags or flasks.
-
Inoculation and Incubation: Inoculate the sterilized solid substrate with a spore suspension or mycelial plugs of the fungus. Incubate under controlled humidity and temperature for several weeks until the fungus has fully colonized the substrate.
Extraction of Crude Metabolites
Protocol 3: Solvent Extraction from Liquid Culture
-
Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Extraction of the Broth: Extract the culture filtrate partitioning with an equal volume of an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) three times.
-
Extraction of the Mycelia: The mycelial mass can be homogenized or sonicated in a solvent like methanol (B129727) or acetone (B3395972) to extract intracellular metabolites.
-
Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 4: Extraction from Solid-State Fermentation
-
Soaking: The entire solid culture is soaked in a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof).
-
Agitation and Filtration: The mixture is agitated for several hours to ensure thorough extraction. The solid material is then filtered off, and the solvent is collected.
-
Concentration: The solvent is evaporated under reduced pressure to yield the crude extract.
Chromatographic Purification
The crude extract, a complex mixture of various compounds, is subjected to a series of chromatographic steps to isolate the target this compound metabolites.
Protocol 5: Column Chromatography
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the initial fractionation of the crude extract. Sephadex LH-20 is often used for size-exclusion chromatography to remove pigments and other high molecular weight impurities.
-
Mobile Phase: A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, and then methanol).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC) to identify those containing the compounds of interest.
Protocol 6: High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is commonly used for the final purification of spiroketal compounds.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is used.
-
Detection: A UV detector is typically used for monitoring the elution of compounds. If the compounds lack a strong chromophore, an evaporative light scattering detector (ELSD) or mass spectrometer (MS) can be employed.
-
Purity Assessment: The purity of the isolated compounds should be assessed by analytical HPLC, ideally using a different column or mobile phase system from the preparative separation. A purity of >95% is generally desired for biological testing and structural elucidation.
Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, HMBC, and NOESY, are used to elucidate the connectivity of atoms and the relative stereochemistry of the molecule.
-
X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related spiroketal secondary metabolites. It is important to note that specific yield and purity data for many this compound derivatives are not widely reported in the literature. The data for chaetoglobosins, which share a spiroketal core, are included for illustrative purposes.
Table 1: Isolation Yield and Purity of Fungal Spiroketal Metabolites
| Compound Class | Producing Organism | Fermentation Type | Extraction Solvent | Purification Method | Yield | Purity | Reference |
| Spirobisnaphthalenes | Berkleasmium sp. | Solid-State | Ethyl Acetate | HSCCC | 18.0 - 245.7 mg from 500 mg crude extract | 56.8 - 91.0% | [1] |
| Chaetoglobosins | Chaetomium globosum | Solid-State (Cornstalks) | Acetone | Silica Gel, HPLC | Not Specified | >95% | [2] |
| Chaetoglobosin A | Chaetomium globosum | Liquid (PDB) | Ethyl Acetate | Silica Gel, HPLC | Not Specified | >98% | [3] |
| Atraric Acid | Aspergillus fumigatus | Liquid (PDB) | Ethyl Acetate | Chromatographic Fractionation | ~18 mg/L | Not Specified | [4] |
Table 2: Biological Activity of this compound and Related Spiroketal Derivatives
| Compound/Derivative | Biological Activity | Target Organism/Cell Line | IC50 / MIC | Reference |
| (2S,4R,6′R*)-diastereomers | Antibacterial | Gram-positive and Gram-negative bacteria | MIC down to 2 µg/mL | [5] |
| Vicinal bisphenol derivatives | Antioxidant | - | IC50 of 12.5 µg/mL | [5] |
| Chaetoglobosin A | Cytotoxic | HeLa, HepG2, MCF-7 | IC50 values in the low micromolar range | [2][6] |
| Chaetoglobosin C | Cytotoxic | Various cancer cell lines | IC50 values in the micromolar range | [2][6] |
| Nodulisporone | Antibacterial | E. coli | MIC of 400 µg/mL (for crude extract) | [7] |
| Daidzein | Antibacterial | E. coli | MIC of 400 µg/mL (for crude extract) | [7] |
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the isolation and characterization of this compound secondary metabolites.
Caption: General workflow for the isolation and characterization of this compound metabolites.
Caption: Detailed chromatographic purification scheme for a target spiroketal metabolite.
Conclusion
The isolation of this compound secondary metabolites from fungal sources presents both a challenge and an opportunity for the discovery of new bioactive compounds. The protocols and data presented in this guide provide a framework for researchers to develop and optimize their own isolation strategies. While detailed quantitative data for specific this compound derivatives remains to be more broadly reported, the methodologies established for related fungal spiroketals, such as the chaetoglobosins, serve as an excellent starting point. Further exploration of diverse fungal species, coupled with modern chromatographic and spectroscopic techniques, will undoubtedly lead to the discovery of novel this compound metabolites with therapeutic potential.
References
- 1. Isolation of Bioactive Metabolites from Soil Derived Fungus-Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isolation of Bioactive Metabolites from Soil Derived Fungus- Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Potential of Metabolites in Fungal Strains Isolated from a Polluted Stream: Annulohypoxylon stygium WL1B5 Produces Metabolites against Extended-Spectrum Beta-Lactamase-Positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Chemical and Physical Properties of 1,6-Dioxaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1,6-Dioxaspiro[4.4]nonane. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this spiroketal. This document summarizes key identifiers, predicted physical properties, and outlines detailed experimental protocols for its synthesis and characterization.
Chemical Identity and Structure
This compound is a bicyclic organic compound characterized by a spiroketal functional group. This structure consists of two tetrahydrofuran (B95107) rings connected at a single spiro carbon atom.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 176-25-0 | PubChem[1] |
| Molecular Formula | C₇H₁₂O₂ | PubChem[1] |
| Molar Mass | 128.17 g/mol | PubChem[1] |
| Canonical SMILES | C1CC2(CCCO2)OC1 | PubChem[1] |
| InChI Key | YVSCOIUNVKGTND-UHFFFAOYSA-N | PubChem[1] |
Physical and Chemical Properties
| Property | Predicted Value | Source |
| Boiling Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available | |
| XLogP3-AA | 0.9 | PubChem[1] |
Note: The lack of extensive experimental data for the parent compound, this compound, contrasts with its derivative, this compound-2,7-dione, for which properties like a melting point of 69-71 °C are reported.[2][3]
Experimental Protocols
The following sections detail the experimental methodologies for the synthesis and characterization of this compound.
A plausible and common method for the synthesis of spiroketals is the acid-catalyzed reaction of a lactone with a diol. The following is a proposed experimental protocol for the synthesis of this compound from γ-butyrolactone and 1,3-propanediol (B51772).
Reaction:
γ-Butyrolactone + 1,3-Propanediol --(Acid Catalyst)--> this compound
Materials:
-
γ-Butyrolactone
-
1,3-Propanediol
-
Anhydrous toluene (B28343)
-
p-Toluenesulfonic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser in a well-ventilated fume hood.
-
Reactants: To the round-bottom flask, add γ-butyrolactone (1.0 equivalent), 1,3-propanediol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents). Add a sufficient volume of anhydrous toluene to dissolve the reactants.
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap will drive the reaction to completion. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
-
Purification: Remove the toluene solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.
The following are general experimental protocols for the determination of key physical properties.
3.2.1. Boiling Point Determination (Micro Method)
This method is suitable for small quantities of the liquid sample.
Apparatus:
-
Thiele tube or a similar heating bath
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
Procedure:
-
Place a small amount of this compound into the small test tube.
-
Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer.
-
Place the assembly in the Thiele tube containing a heating oil.
-
Gently heat the side arm of the Thiele tube.
-
Observe a steady stream of bubbles emerging from the open end of the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid begins to enter the capillary tube is the boiling point of the sample.
3.2.2. Density Determination
The density of a liquid can be determined by measuring its mass and volume.
Apparatus:
-
Pycnometer or a volumetric flask
-
Analytical balance
Procedure:
-
Carefully clean and dry the pycnometer.
-
Weigh the empty pycnometer on an analytical balance.
-
Fill the pycnometer with this compound, ensuring there are no air bubbles.
-
Weigh the filled pycnometer.
-
The mass of the liquid is the difference between the filled and empty pycnometer weights.
-
The volume of the liquid is the known volume of the pycnometer.
-
Calculate the density using the formula: Density = Mass / Volume.
3.2.3. Refractive Index Determination
An Abbe refractometer is commonly used to measure the refractive index of a liquid.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
Calibrate the refractometer using a standard liquid with a known refractive index.
-
Ensure the prism of the refractometer is clean and dry.
-
Using a dropper, place a few drops of this compound onto the prism.
-
Close the prism and allow the sample to equilibrate to the desired temperature, typically controlled by a circulating water bath.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
Spectroscopic Data
-
¹H NMR: Signals corresponding to the methylene (B1212753) protons of the two tetrahydrofuran rings. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.
-
¹³C NMR: Resonances for the spiro carbon atom and the methylene carbons in the rings.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 128.17 g/mol , along with characteristic fragmentation patterns for a spiroketal.
-
Infrared (IR) Spectroscopy: Characteristic C-O stretching frequencies for the ether linkages.
Mandatory Visualization
The following diagram illustrates a proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
References
Spectroscopic Profile of 1,6-Dioxaspiro[4.4]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-Dioxaspiro[4.4]nonane. Due to the limited availability of public domain raw spectral data for this specific compound, this document presents expected spectroscopic characteristics based on its structure, supplemented with data from closely related compounds for illustrative purposes. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₂O₂[1]
-
Molecular Weight: 128.17 g/mol [1]
-
CAS Number: 176-25-0[1]
Spectroscopic Data Summary
The following tables summarize the expected and observed (where available) spectroscopic data for this compound and its derivatives.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Multiplicity & Integration | Chemical Shift (δ) ppm | Carbon Type |
| ~ 3.8 - 4.0 | Multiplet, 4H (CH₂ -O) | ~ 110 - 120 | Spiroketal (C) |
| ~ 1.8 - 2.0 | Multiplet, 8H (CH₂ ) | ~ 60 - 70 | -CH₂-O |
| ~ 25 - 35 | -CH₂- |
Table 2: Infrared (IR) Spectroscopy Data
Note: The following data is based on the expected vibrational modes for a spiroketal.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~ 2950 - 2850 | Strong | C-H (sp³) stretch |
| ~ 1150 - 1050 | Strong | C-O-C (ether) stretch |
| ~ 1470 - 1430 | Medium | -CH₂- scissoring |
Table 3: Mass Spectrometry (MS) Data
Note: The fragmentation pattern is predicted based on the structure of this compound.
| m/z | Relative Intensity | Proposed Fragment |
| 128 | Moderate | [M]⁺ (Molecular Ion) |
| 99 | High | [M - C₂H₅O]⁺ |
| 71 | High | [M - C₃H₅O₂]⁺ |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope, with a longer relaxation delay of 2-5 seconds. The resulting free induction decay (FID) is Fourier transformed, and the spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
For a liquid sample, a thin film is prepared by placing a drop of this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with anhydrous KBr and pressing the mixture into a translucent disk. The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data can be obtained using a gas chromatography-mass spectrometry (GC-MS) system. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane, diethyl ether) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., DB-5ms) and then introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data for structure elucidation.
References
IUPAC nomenclature of 1,6-Dioxaspiro[4.4]nonane and its derivatives
An In-depth Technical Guide to the IUPAC Nomenclature of 1,6-Dioxaspiro[4.4]nonane and its Derivatives
Introduction
Spirocyclic compounds, characterized by two rings connected through a single common atom, are significant structural motifs in a multitude of natural products and pharmacologically active molecules.[1] Their unique three-dimensional architecture often imparts desirable properties for drug development, including enhanced bioavailability and metabolic stability.[1] Among these, the this compound scaffold is a key structural element found in various bioactive compounds. This technical guide provides a comprehensive overview of the IUPAC nomenclature for this compound and its derivatives, supported by physicochemical data, experimental protocols, and a review of its applications.
IUPAC Nomenclature of this compound
The systematic naming of spiro compounds follows specific IUPAC rules to ensure clarity and unambiguity. The nomenclature for this compound is deconstructed as follows:
-
"spiro" : This prefix indicates a spirocyclic compound with one shared atom.
-
"[4.4]" : The numbers within the brackets denote the number of atoms in each ring, excluding the central spiroatom. The numbers are arranged in ascending order and separated by a period. In this case, both rings have four atoms besides the spiro center.
-
"nonane" : This part of the name indicates the total number of atoms in both rings, including the spiroatom (4 + 4 + 1 = 9), corresponding to the alkane name "nonane".
-
"1,6-Dioxa" : The prefixes "dioxa" and the locants "1,6" specify the presence and position of two oxygen atoms acting as heteroatoms within the cyclic system. Numbering starts from an atom in the smaller ring next to the spiroatom and proceeds around that ring, then through the spiroatom and around the second ring. To assign the lowest possible locants to the heteroatoms, the numbering begins in one of the oxygen-containing rings.
The derivative, this compound-2,7-dione, includes the suffix "-dione" and locants "2,7" to indicate the presence of two ketone functional groups at the second and seventh positions of the spirocyclic system.[2]
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for this compound and its prominent derivative, this compound-2,7-dione.
Table 1: Physicochemical Properties
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| This compound | This compound | C₇H₁₂O₂ | 128.17 | 176-25-0[3] |
| This compound-2,7-dione | This compound-2,7-dione | C₇H₈O₄ | 156.14 | 3505-67-7[2][4] |
Table 2: Spectroscopic Data References
| Compound | ¹H NMR | GC-MS | IR Spectra | Raman Spectra |
| This compound | Available[3] | Available[3] | Not specified | Not specified |
| This compound-2,7-dione | Available[2] | Available[2][5] | Available[2][6] | Available[2] |
Experimental Protocols
The synthesis of derivatives of this compound is of significant interest. A highly efficient gold(I)-catalyzed synthesis for 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones has been reported, proceeding under mild conditions with high yields.[7]
Protocol: Gold(I)-Catalyzed Synthesis of 3,8-Dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-diones[7]
Objective: To synthesize substituted 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-diones via gold-catalyzed cyclization of 2,2-disubstituted malonic acids.
Materials:
-
JohnPhos Au(MeCN)SbF₆ catalyst
-
2,2-disubstituted malonic acid (e.g., 2,2-di(prop-2-ynyl)malonic acid)
-
Dichloromethane (CH₂Cl₂)
-
n-hexane
-
Carousel Tube Reactor (5 mL) with magnetic stirring bar
Procedure:
-
The JohnPhos Au(MeCN)SbF₆ catalyst (0.02 mmol) is dissolved in 1.0 mL of CH₂Cl₂ at room temperature in a 5 mL Carousel Tube Reactor containing a magnetic stirring bar.
-
The 2,2-disubstituted malonic acid (0.5 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Upon completion, n-hexane is added to the reaction mixture to precipitate the product.
-
The mixture is centrifuged, and the liquid layer is separated from the precipitate.
-
The resulting solid, the desired 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-dione derivative, is collected. Yields are typically in the range of 96-100%.[7]
Characterization Data for a Representative Product (3,8-bis(naphthalen-1-ylmethylene)-2,7-dioxaspiro[4.4]nonane-1,6-dione): [7]
-
Appearance: White solid
-
Melting Point: 45–46 °C
-
¹H NMR (DMSO): δ 8.20 (d, J = 7.6 Hz, 2H), 7.96 (d, J = 7.4 Hz, 1H), 7.87 (d, J = 8.2 Hz, 1H), 7.79 (d, J = 7.1 Hz, 1H), 7.57 (m, 6H), 6.61 (s, 1H), 3.80 (d, J = 17.2 Hz, 1H), 3.55 (d, J = 17.2 Hz, 1H)
-
¹³C NMR (DMSO): δ 172.4, 147.9, 133.8, 131.1, 130.4, 128.9, 127.8, 127.1, 126.7, 126.4, 126.0, 124.6, 101.7, 51.3, 36.9
-
HRMS (ESI Orbitrap): m/z 433.14383 [M + H]⁺ (calcd for C₂₉H₂₁O₄⁺, 433.14344), 455.12643 [M + Na]⁺ (calcd for C₂₉H₂₀NaO₄⁺, 455.12538)
Synthesis and Derivatization Workflows
The relationships between the parent compound and its derivatives, as well as the general workflow for their synthesis, can be visualized through diagrams.
Caption: Synthetic pathways from starting materials to core spiro structures and their functional derivatives.
Caption: Experimental workflow for the gold(I)-catalyzed synthesis of dioxaspiro[4.4]nonane derivatives.[7]
Applications in Drug Discovery and Materials Science
This compound and its derivatives are valuable building blocks in both pharmaceutical and materials science. The parent dione (B5365651), this compound-2,7-dione, serves as a versatile starting material.[4]
-
Pharmaceutical Synthesis: It is a precursor for synthesizing pyrrolizidine (B1209537) alkaloids, a class of heterocyclic compounds with a wide range of biological activities.[4] The reduction of the dione yields polyols that can be used as chiral synthons.[4] Spiroether motifs, in general, are found in natural products exhibiting anticancer, antiviral, and antidepressant properties, highlighting the potential of this scaffold in drug discovery.[1]
-
Polymer Chemistry: As a dicarboxylic acid equivalent, this compound-2,7-dione is used to create functional polymers such as polyethers and polyamides.[4] It has also been employed to cure diglycidyl ether of bisphenol A (DGEBA), a common epoxy resin.[8] Transesterification with alcohols leads to the formation of diesters of 4-oxoheptanedioic acid, which have applications as plasticizers for polymers like PVC.[4]
Conclusion
The this compound framework represents a structurally significant and synthetically accessible class of compounds. A firm grasp of its IUPAC nomenclature is fundamental for researchers in organic synthesis, medicinal chemistry, and materials science. The straightforward synthesis of the parent dione from succinic acid, coupled with versatile methods for derivatization, ensures that these spirocycles will continue to be explored for novel applications, from the development of new therapeutics to the creation of high-performance polymers. The detailed experimental protocols and established synthetic pathways provide a solid foundation for further innovation in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-2,7-dione | C7H8O4 | CID 77041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,6-Dioxaspiro(4.4)nonane | C7H12O2 | CID 67433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia [en.wikipedia.org]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound-2,7-dione [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound-2,7-DIONE | 3505-67-7 [chemicalbook.com]
CAS number and molecular formula of 1,6-Dioxaspiro[4.4]nonane
This technical guide provides a comprehensive overview of 1,6-Dioxaspiro[4.4]nonane, including its chemical identity, physicochemical properties, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Formula
This compound is a spirocyclic organic compound. Spirocycles are characterized by two rings connected through a single common atom. This structural feature imparts a rigid, three-dimensional geometry, a desirable attribute in modern drug design.
The key identifiers for this compound are:
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 128.17 g/mol | --INVALID-LINK--[2] |
| XLogP3 | 0.9 | --INVALID-LINK--[2] |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[2] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[2] |
| Rotatable Bond Count | 0 | --INVALID-LINK--[2] |
| Exact Mass | 128.083729621 Da | --INVALID-LINK--[2] |
| Monoisotopic Mass | 128.083729621 Da | --INVALID-LINK--[2] |
| Topological Polar Surface Area | 18.5 Ų | --INVALID-LINK--[2] |
| Heavy Atom Count | 9 | --INVALID-LINK--[2] |
| Complexity | 97.5 | --INVALID-LINK--[2] |
Synthesis and Experimental Protocols
A plausible synthetic strategy involves the acid-catalyzed reaction of a suitable diol. For instance, the synthesis of 2-ethyl-1,6-dioxaspiro[4.4]nonane was achieved from non-4-yn-1,7-diol in the presence of mercury oxide and sulfuric acid. This suggests a general pathway involving the cyclization of a diol to form the spiroketal structure.
Below is a generalized experimental protocol for the synthesis of a this compound derivative, which could be adapted for the parent compound.
General Procedure for the Synthesis of a Substituted this compound:
-
A solution of mercury (II) oxide in distilled water and concentrated sulfuric acid is prepared in a reaction flask.
-
The reaction mixture is heated to a specific temperature (e.g., 60°C).
-
The corresponding diol precursor is added to the heated reaction mixture.
-
The mixture is stirred for a defined period (e.g., 30 minutes) to allow for the cyclization reaction to proceed.
-
After cooling to room temperature, the mixture is extracted with an organic solvent, such as diethyl ether.
-
The organic layer is washed with an aqueous solution of sodium bicarbonate and brine until neutral.
-
The organic layer is then dried over anhydrous sodium sulfate.
-
The solvent is removed by evaporation under reduced pressure.
-
The resulting residue is purified by distillation to yield the desired this compound derivative.
Applications in Drug Discovery and Development
While specific biological activities and signaling pathways for this compound are not extensively documented, the spirocyclic motif is of significant interest in medicinal chemistry. The rigid, three-dimensional structure of spirocycles can lead to higher binding affinity and selectivity for biological targets compared to more flexible, linear molecules.
Spiroether moieties, such as the one present in this compound, are found in various natural products with a wide range of biological activities, including anticancer, antidepressant, antiviral, antimalarial, and antituberculosis properties.[3] Consequently, this compound represents a valuable scaffold for the development of novel therapeutic agents. Its structure can be functionalized to create libraries of compounds for screening against various biological targets.
The following diagram illustrates the logical relationship between the structural features of spirocycles and their potential applications in drug discovery.
Conclusion
This compound is a structurally intriguing molecule with potential as a building block in the synthesis of novel compounds for drug discovery and materials science. While detailed experimental data for the parent compound is limited in the public domain, the general properties and synthetic strategies for related spirocycles provide a solid foundation for future research. The unique three-dimensional architecture of this spiroether makes it a compelling scaffold for the exploration of new chemical space and the development of next-generation therapeutics. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted.
References
Methodological & Application
Synthesis of 1,6-Dioxaspiro[4.4]nonane from Succinic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1,6-dioxaspiro[4.4]nonane, a valuable spirocyclic compound, starting from the readily available platform chemical, succinic acid. The synthesis is a two-step process involving the formation of an intermediate, this compound-2,7-dione, followed by its reduction.
Introduction
Spirocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their rigid, three-dimensional structures. This compound, in particular, serves as a key building block for the synthesis of various complex molecules. This protocol outlines a reliable method for its preparation from succinic acid, a bio-renewable starting material.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Step 1: Synthesis of this compound-2,7-dione from succinic anhydride (B1165640) (which is readily prepared from succinic acid).
-
Step 2: Reduction of this compound-2,7-dione to the target molecule, this compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Key Compounds
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | Colorless needles or white crystalline solid | 118-120 | |
| This compound-2,7-dione | C₇H₈O₄ | 156.14 | Colorless, transparent prismatic crystals[1] | 69-71 | |
| This compound | C₇H₁₂O₂ | 128.17 | - | - |
Table 2: Summary of Reaction Conditions and Yields
| Reaction Step | Key Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Step 1: Succinic Anhydride to this compound-2,7-dione | Succinic Anhydride | Potassium Hydroxide (B78521) (catalytic) | None (neat) | ~185 | Several hours | >80[1] |
| Step 2: Reduction of this compound-2,7-dione | This compound-2,7-dione, Hydrazine (B178648) hydrate (B1144303), Potassium hydroxide | - | Diethylene glycol | 190-200 | 4-6 hours | Variable (requires optimization) |
Experimental Protocols
Step 1: Synthesis of this compound-2,7-dione from Succinic Anhydride
This procedure is based on the reported synthesis of the spirodilactone (B1204692) from succinic anhydride, with catalytic potassium hydroxide to improve the yield and reaction time.[1]
Materials:
-
Succinic anhydride
-
Potassium hydroxide (solid pellets)
-
Round-bottom flask equipped with a reflux condenser and a heating mantle
-
Vacuum distillation apparatus
-
Ethanol (B145695) (95%) for recrystallization
Procedure:
-
Place succinic anhydride in a round-bottom flask.
-
Add a catalytic amount of solid potassium hydroxide (approximately 1-2% by weight of the succinic anhydride).
-
Heat the mixture to approximately 185 °C using a heating mantle.
-
Maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Safety Note: The reaction can be exothermic and may result in explosive decomposition if heated unattended for a prolonged period.[1] It is crucial to monitor the reaction closely.
-
Upon completion, the crude product will be a dark, oily residue.
-
Purify the crude product by vacuum distillation to isolate the this compound-2,7-dione.
-
Further purify the distilled product by recrystallization from 95% ethanol to obtain colorless prismatic crystals.[1]
Step 2: Reduction of this compound-2,7-dione to this compound
Standard reduction methods using hydride reagents like LiAlH₄ are reported to yield a tetrahydric alcohol rather than the desired spiroalkane.[1] Therefore, a Wolff-Kishner reduction, which is suitable for the deoxygenation of ketones and aldehydes to alkanes under basic conditions, is proposed. The following is a general procedure that will likely require optimization for this specific substrate.
Materials:
-
This compound-2,7-dione
-
Hydrazine hydrate (NH₂NH₂)
-
Potassium hydroxide (KOH)
-
Diethylene glycol (or another high-boiling solvent)
-
Round-bottom flask with a reflux condenser and a distillation head
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound-2,7-dione, a slight excess of hydrazine hydrate, and diethylene glycol as the solvent.
-
Heat the mixture to reflux for 1-2 hours to form the dihydrazone intermediate.
-
Carefully add a stoichiometric excess of potassium hydroxide to the reaction mixture.
-
Replace the reflux condenser with a distillation head and slowly raise the temperature to 190-200 °C to remove water and excess hydrazine.
-
Once the evolution of nitrogen gas begins, replace the distillation head with a reflux condenser and maintain the temperature for 4-6 hours until the gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis.
Chemical Reaction Pathway
Caption: Chemical transformation from succinic anhydride.
References
Gold-Catalyzed Synthesis of 1,6-Dioxaspiro[4.4]nonane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the gold-catalyzed synthesis of 1,6-dioxaspiro[4.4]nonane derivatives. This class of spirocyclic compounds is of significant interest in medicinal chemistry due to their presence in numerous bioactive natural products and their potential as novel therapeutic agents. Gold catalysis has emerged as a powerful tool for the efficient and mild construction of these complex scaffolds.
Introduction
The this compound core is a privileged structural motif found in a variety of natural products exhibiting a wide range of biological activities, including anticancer, antidepressant, antiviral, antimalarial, and antituberculosis properties.[1] The rigid, three-dimensional structure of spiroketals allows for precise spatial orientation of functional groups, leading to high-affinity interactions with biological targets.[1][2] Traditional methods for the synthesis of these compounds can be harsh and lack stereoselectivity. Gold catalysts, particularly gold(I) complexes, have been shown to be highly effective in promoting the cyclization of diols and related substrates to form spiroketals under mild conditions with high efficiency.[3][4][5][6]
This document will focus on two primary gold-catalyzed approaches: the cycloisomerization of alkyne-diols and the cyclization of dialkynylmalonic acids.
Gold-Catalyzed Cycloisomerization of Alkyne-Diols
Gold(I) catalysts are particularly effective in activating the π-system of alkynes, making them susceptible to nucleophilic attack by hydroxyl groups. This has been successfully applied to the synthesis of oxygenated 5,5-spiroketals.[3][4][7][8]
Quantitative Data
The following table summarizes the results from a study on the gold-catalyzed cycloisomerization of a protected alkyne triol to a hydroxylated 5,5-spiroketal.[7]
| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Product | Yield (%) |
| 1 | AuCl (5) | CHCl₃ | rt | 6 | Furan byproduct | 36 |
| 2 | AuCl (5) | MeOH | rt | 12 | Desired Spiroketal | 35 |
| 3 | AuCl (25 + 25) | MeOH | rt | 12 | Desired Spiroketal | 68 |
| 4 | AuCl (35) | MeCN | rt | 4 | Furan byproduct | 18 |
Experimental Protocol: Synthesis of a Hydroxylated 5,5-Spiroketal
This protocol is adapted from a procedure for the synthesis of a strategically hydroxylated 5,5-spiroketal.[4][7]
Materials:
-
Protected alkyne triol substrate
-
Gold(I) chloride (AuCl)
-
Methanol (MeOH), anhydrous
-
Hexane
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the protected alkyne triol (1.0 eq) in anhydrous methanol, add gold(I) chloride (0.40 eq).
-
Stir the reaction mixture at room temperature for the time determined by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the pure spiroketal diol.
-
The product was isolated in 80% yield as a mixture of spiroketal epimers.[4]
Gold-Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones
A highly efficient method for the synthesis of substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones involves the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids.[5][6] This reaction proceeds smoothly under mild conditions to give the desired products in quantitative yields.[5][6]
Quantitative Data
The following table summarizes the screening of catalysts and reaction conditions for the synthesis of 3,8-benzylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones.[6]
| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | JohnPhosAu(MeCN)SbF₆ (4) | CH₂Cl₂ | rt | 1 | 100 |
| 2 | IPrAu(MeCN)SbF₆ (4) | CH₂Cl₂ | rt | 1 | 100 |
| 3 | PPh₃Au(MeCN)SbF₆ (4) | CH₂Cl₂ | rt | 1 | 100 |
| 4 | RuPhosAu(MeCN)SbF₆ (4) | CH₂Cl₂ | rt | 1 | 100 |
| 5 | JohnPhosAu(MeCN)SbF₆ (4) | Toluene | 100 °C | 1 | 90 |
| 6 | JohnPhosAu(MeCN)SbF₆ (4) | Dioxane | 100 °C | 1 | 85 |
Experimental Protocol: Synthesis of 3,8-Dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-diones
This protocol is adapted from a procedure for the synthesis of substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones.[6]
Materials:
-
2,2-Disubstituted malonic acid
-
JohnPhosAu(MeCN)SbF₆ catalyst
-
Dichloromethane (CH₂Cl₂), anhydrous
-
n-Hexane
-
Carousel Tube Reactor or similar reaction vessel
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
In a 5 mL Carousel Tube Reactor containing a magnetic stirring bar, dissolve the JohnPhosAu(MeCN)SbF₆ catalyst (0.02 mmol) in 1.0 mL of anhydrous CH₂Cl₂ at room temperature.
-
Add the 2,2-disubstituted malonic acid (0.5 mmol) to the catalyst solution.
-
Stir the reaction mixture for 1 hour at room temperature.
-
After 1 hour, add n-hexane to the reaction mixture to precipitate the product.
-
Centrifuge the mixture and separate the precipitate from the liquid layer.
-
The resulting solid is the desired 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-dione or its substituted derivative, obtained in 96–100% yield.[6]
Applications in Drug Development
The this compound scaffold is a key feature in many natural and synthetic compounds with significant biological activity.[1][5] The rigid spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic analogs.[1]
Derivatives of the closely related 1,4-dioxaspiro[4.5]decane have been investigated as potent and selective 5-HT1A receptor agonists for the treatment of anxiety and depression.[2] The spirocyclic core helps to orient the pharmacophoric groups in a specific spatial arrangement, which is crucial for high-affinity receptor binding.[2] Furthermore, spirocyclic structures can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and solubility.[2] The synthetic methods described herein provide a valuable platform for the generation of diverse libraries of this compound derivatives for screening in various drug discovery programs.
Visualizations
Logical Workflow for Gold-Catalyzed Spiroketal Synthesis
Caption: Logical workflow for the synthesis of this compound derivatives.
Experimental Workflow for Gold-Catalyzed Cyclization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals [beilstein-journals.org]
- 5. [PDF] Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
Enantioselective Synthesis of Chiral 1,6-Dioxaspiro[4.4]nonane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral 1,6-dioxaspiro[4.4]nonane. This spiroketal motif is a key structural feature in numerous natural products and pharmacologically active compounds, making its stereocontrolled synthesis a critical aspect of drug discovery and development. The methodologies presented herein focus on catalytic asymmetric strategies that afford high levels of enantiopurity.
Introduction
The this compound skeleton is a prevalent structural motif in a variety of natural products, including pheromones and polyether antibiotics. The specific stereochemistry of the spirocyclic center is often crucial for their biological activity. Consequently, the development of synthetic methods that allow for the precise control of this stereochemistry is of significant interest to the scientific community. This document outlines key enantioselective approaches, providing comparative data and detailed experimental procedures to guide researchers in this field.
Synthetic Strategies and Performance Data
Several catalytic asymmetric methods have been successfully employed for the synthesis of chiral this compound and its derivatives. Below is a summary of the quantitative data from selected state-of-the-art methodologies.
| Method | Catalyst/Reagent | Substrate | Yield (%) | ee (%) | dr | Reference |
| Organoselenium Mediated Asymmetric Cyclization | Camphorselenenyl tetrafluoroborate (B81430) | 1-Hydroxyoct-7-en-4-one (B14304403) | N/A | >95 | N/A | [1] |
| Chiral Phosphoric Acid-Catalyzed Spiroketalization | BINOL-derived chiral phosphoric acid | Hydroxy-enone | High | Up to 92 | N/A | [2][3] |
| Organocatalytic Intramolecular Oxa-Michael Addition | Bifunctional iminophosphorane (BIMP) | Alcohol-tethered α,β-unsaturated ester | Up to 99 | >99 | N/A | [4] |
| Iridium and Brønsted Acid Co-catalyzed Cycloaddition | Iridium complex and Brønsted acid | Cyclic enamide and 2-(1-hydroxyallyl)phenol | Up to 94 | >95 | N/A | [5] |
N/A: Not explicitly available in the reviewed abstract.
Experimental Protocols
The following are detailed experimental protocols for key methodologies in the enantioselective synthesis of chiral this compound.
Protocol 1: Organoselenium Mediated Asymmetric Cyclization
This protocol is based on the work of Tiecco, M., et al., and describes a method for achieving high enantiomeric excess through the use of a chiral selenium reagent.[1]
Materials:
-
1-Hydroxyoct-7-en-4-one
-
Camphor (B46023) diselenide
-
Silver tetrafluoroborate (AgBF₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Triphenyltin (B1233371) hydride (Ph₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Generation of the Chiral Selenylating Agent: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve camphor diselenide in anhydrous dichloromethane. Add silver tetrafluoroborate to the solution and stir at room temperature. The formation of the active camphorselenenyl tetrafluoroborate is typically rapid.
-
Asymmetric Cyclization: To the freshly prepared solution of the chiral selenylating agent, add a solution of 1-hydroxyoct-7-en-4-one in dichloromethane dropwise at room temperature. Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification of Selenide Adducts: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting diastereomeric mixture of 2-[(camphorseleno)methyl]-1,6-dioxaspiro[4.4]nonanes can be separated by medium pressure liquid chromatography (MPLC).
-
Deselenenylation: Dissolve the separated diastereomer in toluene. Add triphenyltin hydride and a catalytic amount of AIBN. Heat the reaction mixture at reflux until the deselenenylation is complete (monitored by TLC).
-
Final Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel to afford the enantiomerically pure 2-methyl-1,6-dioxaspiro[4.4]nonane.
Protocol 2: Chiral Phosphoric Acid-Catalyzed Spiroketalization (Representative Protocol)
This representative protocol is based on the general principles of chiral Brønsted acid catalysis for spiroketalization.[2][3]
Materials:
-
Hydroxy-enone precursor
-
BINOL-derived chiral phosphoric acid catalyst (e.g., (R)-TRIP)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the chiral phosphoric acid catalyst (5-10 mol%) and freshly activated 4 Å molecular sieves.
-
Addition of Substrate: Add the anhydrous solvent to the tube, followed by the hydroxy-enone substrate.
-
Reaction: Stir the reaction mixture at the specified temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of silica gel, washing with a suitable solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the chiral this compound.
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the enantioselective synthesis of chiral this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral phosphoric acid-catalyzed enantioselective and diastereoselective spiroketalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. | Semantic Scholar [semanticscholar.org]
- 4. Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of spiro-N,O-ketals via iridium and Brønsted acid co-catalyzed asymmetric formal [4+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Stereoselective Synthesis of 1,6-Dioxaspiro[4.4]nonane Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,6-dioxaspiro[4.4]nonane skeleton is a key structural motif found in a variety of natural products, including insect pheromones and biologically active compounds. The precise stereochemistry of these spiroketals is often crucial for their biological function, making stereoselective synthesis a critical area of research. These application notes provide an overview of established methods and detailed protocols for the synthesis of specific this compound isomers, with a focus on reproducibility and stereochemical control.
Key Synthetic Strategies
The stereoselective synthesis of this compound isomers primarily relies on two key strategies:
-
Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as lactones or epoxides, to introduce the desired stereocenters. The chirality is then transferred through a series of reactions to the final spiroketal product.
-
Asymmetric Catalysis: This method employs chiral catalysts to induce stereoselectivity in the formation of the spiroketal ring or its precursors. This can involve reactions such as asymmetric dihydroxylation, epoxidation, or transition-metal-catalyzed cyclizations.
This document will focus on the synthesis of "chalcogran," the principal aggregation pheromone of the bark beetle Pityogenes chalcographus, as a representative example of stereoselective synthesis in this class of compounds. Chalcogran (B1201028) (2-ethyl-1,6-dioxaspiro[4.4]nonane) has four possible stereoisomers, and their biological activity is highly dependent on the specific stereochemistry.
Synthesis of Chalcogran Stereoisomers
The synthesis of all four stereoisomers of chalcogran allows for the complete elucidation of their biological effects.[1] A common strategy involves the reaction of an appropriate dianion with an optically active epoxide, followed by hydrolysis, decarboxylation, and acid-catalyzed spiroketalization.
General Reaction Workflow
The overall synthetic approach can be visualized as a multi-step process starting from a chiral precursor and leading to the diastereomeric mixture of the target spiroketal, which is then separated.
Caption: General workflow for the synthesis and separation of chalcogran stereoisomers.
Experimental Protocols
This protocol is adapted from the work of Högberg et al. and outlines the synthesis of a diastereomeric mixture of chalcogran from optically active γ-caprolactone, followed by chromatographic separation.[1]
Materials:
-
(R)-γ-Caprolactone (>99% ee)
-
Ethyl acetoacetate (B1235776)
-
Sodium hydride (NaH)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Hexamethylphosphoramide (HMPA)
-
Barium hydroxide (B78521) (Ba(OH)₂)
-
Hydrochloric acid (HCl), concentrated
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of the Dianion:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C and add ethyl acetoacetate dropwise.
-
Stir the mixture for 1 hour at room temperature.
-
Cool the solution to -10 °C and add n-butyllithium dropwise.
-
Stir the resulting solution for 30 minutes at 0 °C to form the dianion of ethyl acetoacetate.
-
-
Reaction with (R)-γ-Caprolactone:
-
Prepare a solution of (R)-γ-caprolactone in a mixture of anhydrous THF and HMPA (3:1).
-
Add the lactone solution dropwise to the dianion solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Hydrolysis and Decarboxylation:
-
Quench the reaction by carefully adding water.
-
Add a solution of barium hydroxide and heat the mixture to reflux for 16 hours.
-
Cool the mixture and acidify to pH 1 with concentrated hydrochloric acid.
-
-
Spiroketalization and Extraction:
-
The acidic conditions will induce spiroketalization.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (B86663) and concentrate in vacuo to obtain the crude diastereomeric mixture of (2R,5R/S)-chalcogran.
-
-
Purification of Diastereomers:
-
Perform column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 1-2% ethyl acetate).
-
(2R,5R)-chalcogran will elute first, followed by a mixed fraction, and then (2R,5S)-chalcogran.
-
Monitor the fractions by capillary gas chromatography on a chiral stationary phase to determine the diastereomeric purity.
-
Re-chromatograph mixed fractions to improve the separation and yield of pure isomers.
-
Note: Epimerization of the spiroketal can occur under acidic conditions. It is recommended to store the purified isomers in alkali-washed glassware in a non-polar solvent like hexane or pentane (B18724) at low temperatures (-20 °C) to prevent this.[1]
Quantitative Data
The following table summarizes the typical yields and stereochemical outcomes for the synthesis of chalcogran isomers.
| Starting Material | Product Isomer(s) | Overall Yield (%) | Diastereomeric Ratio (R,R : R,S) | Enantiomeric Excess (%) | Reference |
| (R)-γ-Caprolactone | (2R,5R)- and (2R,5S)-Chalcogran | 85 (after chromatography) | Separated | >99 | [1] |
| (S)-γ-Caprolactone | (2S,5S)- and (2S,5R)-Chalcogran | Not specified | Separated | >98 | [2] |
| Racemic γ-Caprolactone | Racemic Chalcogran Mixture | Not specified | ~60:40 (major:minor) | Racemic | [2] |
Alternative Stereoselective Approaches
While the chiral pool approach is effective, other methods have been developed for the stereoselective synthesis of this compound derivatives.
SnCl₄-Mediated Reaction of Cyclopropyl (B3062369) Alkyl Ketones
A novel method for the synthesis of 1,6-dioxaspiro[4.4]non-3-en-2-ones with high stereoselectivity involves the reaction of cyclopropyl alkyl ketones with α-ketoesters mediated by tin(IV) chloride (SnCl₄).[3][4] This process involves a sequential nucleophilic ring-opening of the cyclopropane, an aldol-type reaction, and a cyclic transesterification.[3]
Caption: Key steps in the SnCl₄-mediated synthesis of substituted 1,6-dioxaspiro[4.4]nonanes.
This method offers a convergent approach to functionalized spiroketals and has been shown to proceed with high stereoselectivity, providing moderate to good yields.[3]
The stereoselective synthesis of this compound isomers is a well-established field with robust protocols available for researchers. The choice of synthetic strategy will depend on the desired stereoisomer, the availability of starting materials, and the required scale of the synthesis. The detailed protocols and data presented in these notes provide a solid foundation for the successful synthesis and purification of these important compounds for applications in chemical ecology, drug discovery, and materials science.
References
Application Notes and Protocols: Synthesis of Spiroketals from Lactone Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroketals are a prominent class of heterocyclic compounds characterized by a spirocyclic junction where two rings are connected by a single carbon atom, which is also flanked by two oxygen atoms. This structural motif is found in a wide array of biologically active natural products, including antibiotics, antiparasitics, and pheromones.[1][2] The unique three-dimensional architecture of spiroketals makes them attractive scaffolds in drug discovery, offering opportunities for the development of novel therapeutic agents with diverse pharmacological activities.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of spiroketals, with a particular focus on methodologies that utilize lactone precursors.
Synthetic Strategies Overview
The synthesis of spiroketals from lactone precursors can be broadly categorized into several key strategies. These methods often involve the transformation of the lactone into a suitable intermediate that can undergo intramolecular cyclization to form the spiroketal core.
-
Acid-Catalyzed Spiroketalization of Hydroxy Lactones: This is a classical and widely used method where a hydroxy-functionalized lactone is treated with an acid catalyst. The acid promotes the opening of the lactone ring to form a hydroxy keto acid intermediate, which then undergoes intramolecular ketalization to yield the spiroketal. The stereochemical outcome of this reaction is often thermodynamically controlled.[4]
-
Reductive Spiroketalization: This approach involves the reduction of a lactone to a lactol, followed by subsequent reactions to introduce the second heterocyclic ring and induce spirocyclization. This can be a powerful method for controlling the stereochemistry at the anomeric center.
-
Organocatalytic Methods: Chiral organocatalysts can be employed to achieve enantioselective and diastereoselective spiroketal synthesis. These methods often proceed through domino reactions, where multiple bond-forming events occur in a single pot, leading to complex spiroketal structures with high stereocontrol.[5]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes key quantitative data for different approaches to spiroketal synthesis, providing a comparative overview of their efficiency and stereoselectivity.
| Method | Precursor Type | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Acid-Catalyzed Spiroketalization | Hydroxy-substituted lactone | p-Toluenesulfonic acid | Dichloromethane | RT | 75-90 | Varies (thermodynamic) | Racemic (unless chiral) | [4] |
| Organocatalytic Domino Reaction | Alkenyl-functionalized lactone | Chiral Phosphoric Acid | Toluene | -20 to RT | 80-95 | >20:1 | up to 99% | [5] |
| Addition of Lithiated Alkyne to Lactone | γ-Valerolactone | n-BuLi, then H₂/Pd-C | THF, then MeOH | -78 to RT | 60-75 | Varies | Depends on chiral pool | [6] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Spiroketalization of a Hydroxy Lactone
This protocol describes a general procedure for the acid-catalyzed intramolecular cyclization of a δ-hydroxy-γ-lactone to form a[7][7]-spiroketal.
Materials:
-
δ-Hydroxy-γ-lactone derivative (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the δ-hydroxy-γ-lactone (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add p-TsOH·H₂O (0.1 mmol, 19 mg) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spiroketal.
Protocol 2: Multi-step Synthesis of a Spiroketal from (R)-γ-Valerolactone
This protocol outlines a multi-step synthesis of a spiroketal fragment, as exemplified in the total synthesis of (+)-spirolaxine methyl ether.[8]
Step 1: Addition of a Lithiated Alkyne to (R)-γ-Valerolactone
-
To a solution of a protected hydroxyalkyne (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes.
-
Add a solution of (R)-γ-valerolactone (1.0 eq) in anhydrous THF to the lithium acetylide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Hydrogenation of the Alkyne
-
Dissolve the product from Step 1 in methanol (B129727) and add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to yield the saturated intermediate.
Step 3: Acid-Catalyzed Spirocyclization
-
Dissolve the saturated intermediate in a suitable solvent (e.g., dichloromethane) and add a catalytic amount of a Brønsted acid (e.g., p-TsOH).
-
Stir the reaction at room temperature until the cyclization is complete.
-
Work up the reaction as described in Protocol 1 to isolate the spiroketal product.
Mandatory Visualizations
Caption: Workflow for Acid-Catalyzed Spiroketalization.
Caption: General Logic of Spiroketal Synthesis from Lactones.
Spiroketals in Drug Development and Signaling Pathways
The rigid, three-dimensional structure of the spiroketal moiety makes it a "privileged scaffold" in medicinal chemistry, capable of presenting functional groups in precise spatial orientations to interact with biological targets.[1]
Avermectins and Glutamate-Gated Chloride Channels
A prominent example of bioactive spiroketal-containing natural products is the avermectin (B7782182) family of antiparasitic agents.[9][10] The mechanism of action of avermectins, such as ivermectin, involves their potent and selective binding to glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[9][11]
-
Binding and Channel Activation: Avermectins bind to an allosteric site on the GluCl, distinct from the glutamate (B1630785) binding site.[7] This binding locks the channel in an open conformation, leading to a persistent influx of chloride ions.[7][10]
-
Hyperpolarization and Paralysis: The increased chloride ion influx causes hyperpolarization of the cell membrane, making it less excitable.[10] This ultimately leads to the paralysis and death of the parasite.[9]
-
Selective Toxicity: The selective toxicity of avermectins towards invertebrates is attributed to the fact that mammals do not have the same type of glutamate-gated chloride channels in their peripheral nervous system, and the drug does not readily cross the blood-brain barrier to access the central nervous system where related channels exist.[10]
References
- 1. mskcc.org [mskcc.org]
- 2. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Recent synthetic approaches toward non-anomeric spiroketals in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ivermectin - Wikipedia [en.wikipedia.org]
- 11. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,6-Dioxaspiro[4.4]nonane in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dioxaspiro[4.4]nonane and its derivatives, particularly this compound-2,7-dione, are emerging as versatile building blocks in polymer chemistry. The rigid spirocyclic structure imparts unique thermal and mechanical properties to the resulting polymers, making them attractive for applications requiring high performance. This document provides an overview of the applications of these compounds, with a focus on the polymerization of this compound-2,7-dione, and includes detailed experimental protocols for relevant synthetic procedures. While the ring-opening polymerization of the parent this compound is of theoretical interest, the majority of current research focuses on its dione (B5365651) derivative due to its enhanced reactivity and the desirable properties of the resulting polymers.
Key Applications
The primary application of the this compound scaffold in polymer chemistry revolves around the use of This compound-2,7-dione as a monomer. This bifunctional monomer can participate in various polymerization reactions to yield high-performance polymers such as polyamides and polyesters, and it can also serve as a curing agent for epoxy resins.[1]
Polymers derived from this compound-2,7-dione are noted for their high glass transition temperatures (Tg), rigidity, and thermal stability. These properties make them suitable for applications in:
-
High-performance thermoplastics and thermosets: For use in demanding environments where thermal and mechanical stability are crucial.
-
Epoxy resin formulations: As a curing agent to enhance the thermal and mechanical properties of the cured resin.
-
Advanced composites: As a matrix material for fiber-reinforced composites.
Data Presentation
Due to the specialized nature of this monomer, comprehensive public data sets are limited. The following table summarizes typical properties that can be expected from polymers incorporating the this compound-2,7-dione moiety, based on general principles and related polymer systems.
| Property | Expected Value/Characteristic |
| Glass Transition (Tg) | High, often exceeding that of polymers from analogous acyclic monomers. |
| Thermal Stability | Enhanced due to the rigid spirocyclic structure. |
| Mechanical Strength | High modulus and tensile strength. |
| Solubility | Generally soluble in polar aprotic solvents. |
| Molecular Weight | Controllable through polymerization conditions. |
| Polydispersity Index (PDI) | Typically ranges from 1.5 to 2.5 for polycondensation reactions. |
Experimental Protocols
The following are detailed protocols for the synthesis of polymers using this compound-2,7-dione.
Protocol 1: Synthesis of Polyamide via Solution Polycondensation
This protocol describes the synthesis of a polyamide by reacting this compound-2,7-dione with a diamine, such as hexamethylenediamine (B150038).
Materials:
-
This compound-2,7-dione
-
Hexamethylenediamine
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen inlet and outlet
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, condenser, and nitrogen inlet/outlet. Flame-dry the glassware under vacuum and then cool under a stream of nitrogen.
-
Reagent Preparation: In the flask, dissolve hexamethylenediamine and anhydrous calcium chloride in anhydrous NMP under a nitrogen atmosphere.
-
Monomer Addition: Dissolve an equimolar amount of this compound-2,7-dione in anhydrous NMP in the dropping funnel.
-
Polymerization: Add the this compound-2,7-dione solution dropwise to the stirred diamine solution at room temperature. After the addition is complete, heat the reaction mixture to 80-100°C and maintain for 12-24 hours under a slow stream of nitrogen.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and pour it slowly into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Washing: Filter the polymer and wash it thoroughly with methanol to remove unreacted monomers and solvent.
-
Drying: Dry the resulting polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
-
Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Protocol 2: Curing of Epoxy Resin
This protocol details the use of this compound-2,7-dione as a curing agent for a standard epoxy resin, such as diglycidyl ether of bisphenol A (DGEBA).
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound-2,7-dione
-
Curing accelerator (e.g., a tertiary amine or an imidazole (B134444) derivative)
-
Acetone (for cleaning)
Equipment:
-
Glass beaker or container
-
Mechanical stirrer or magnetic stirrer with hot plate
-
Molds for sample preparation
-
Oven with temperature control
Procedure:
-
Resin Preparation: Preheat the DGEBA epoxy resin to 60-80°C to reduce its viscosity.
-
Mixing: Add the desired amount of this compound-2,7-dione (the stoichiometry will depend on the epoxy equivalent weight of the resin) and the curing accelerator to the preheated resin.
-
Homogenization: Stir the mixture thoroughly until the this compound-2,7-dione is completely dissolved and the mixture is homogeneous.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Casting: Pour the bubble-free mixture into preheated molds.
-
Curing: Transfer the molds to an oven and cure according to a predefined temperature profile. A typical curing schedule might be 120°C for 2 hours followed by a post-cure at 150°C for 4 hours.
-
Cooling: After curing, allow the samples to cool slowly to room temperature inside the oven to prevent thermal stress.
Characterization:
-
Curing Behavior: Monitored using Differential Scanning Calorimetry (DSC).
-
Glass Transition Temperature (Tg): Determined by DSC or Dynamic Mechanical Analysis (DMA).
-
Mechanical Properties: Evaluated by tensile, flexural, and impact tests.
Visualizations
The following diagrams illustrate the key chemical transformations and experimental workflows.
Caption: Synthesis of Polyamide from this compound-2,7-dione.
Caption: Workflow for Curing Epoxy Resin with this compound-2,7-dione.
Conclusion
This compound-2,7-dione is a promising monomer for the development of high-performance polymers with enhanced thermal and mechanical properties. The protocols provided herein offer a starting point for researchers interested in exploring the potential of this unique spirocyclic compound in various applications, from advanced composites to novel thermosetting materials. Further research is warranted to fully elucidate the structure-property relationships of polymers derived from this monomer and to explore the polymerization of the parent this compound.
References
Application Notes and Protocols for 1,6-Dioxaspiro[4.4]nonane-2,7-dione as a Monomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-Dioxaspiro[4.4]nonane-2,7-dione, a spirodilactone (B1204692) derived from succinic acid, presents a versatile building block for the synthesis of novel polyesters and polyamides.[1] Its rigid spirocyclic structure can impart unique thermal and mechanical properties to polymers. This document provides an overview of the polymerization of this compound-2,7-dione, with a focus on its potential applications in the biomedical field, including drug delivery. Detailed protocols for its synthesis and polymerization are presented, along with characterization data and a discussion on the biocompatibility and degradation of the resulting polymers.
Introduction
This compound-2,7-dione is a bicyclic compound featuring a central spiro atom connecting two five-membered lactone rings.[1] This unique architecture offers a constrained yet reactive monomer for ring-opening polymerization (ROP), leading to polyesters with a repeating unit that contains a quaternary carbon. The presence of this spiro center is anticipated to enhance the thermal stability and mechanical strength of the resulting polymers compared to their linear aliphatic polyester (B1180765) counterparts.
The synthesis of this compound-2,7-dione is achievable from the readily available platform chemical, succinic acid, making it an attractive monomer from a sustainability perspective.[1] While its primary applications have been explored in the realm of high-performance polymers and as a precursor for various organic syntheses, its potential in the biomedical field is an emerging area of interest.[1] The polyester backbone derived from its polymerization is hydrolytically cleavable, suggesting potential for biodegradability, a key requirement for many biomedical applications such as controlled drug release and tissue engineering scaffolds.
Physicochemical Properties of the Monomer
A summary of the key physicochemical properties of this compound-2,7-dione is provided in Table 1.
| Property | Value | Reference |
| IUPAC Name | This compound-2,7-dione | --INVALID-LINK-- |
| Synonyms | Spirodilactone, 4,4-Dihydroxypimelic acid dilactone | --INVALID-LINK-- |
| CAS Number | 3505-67-7 | [2] |
| Molecular Formula | C₇H₈O₄ | [2] |
| Molecular Weight | 156.14 g/mol | [2] |
| Melting Point | 69-71 °C | [3] |
| Boiling Point | 452.5 °C at 760 mmHg | [3] |
| Density | 1.36 g/cm³ | [3] |
| Solubility | Soluble in many organic solvents (e.g., ethanol (B145695), chloroform, acetone). Insoluble in cold water, slightly soluble in hot water. | --INVALID-LINK-- |
Synthesis of this compound-2,7-dione
The synthesis of this compound-2,7-dione can be achieved through the thermal decomposition of succinic acid or its anhydride (B1165640).[1] This straightforward method makes the monomer readily accessible.
Experimental Protocol: Synthesis of this compound-2,7-dione
Materials:
-
Succinic anhydride
-
Sand
Equipment:
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle
-
Sand bath
-
Crystallizing dish
-
Ethanol (95%) for recrystallization
Procedure:
-
Mix succinic anhydride with an equal volume of sand in a round-bottom flask. The sand helps to moderate the heating.
-
Assemble a distillation apparatus with the flask.
-
Heat the mixture in a sand bath. The reaction involves the elimination of carbon dioxide.
-
Collect the distillate, which will contain the crude this compound-2,7-dione. The reaction will also produce dark, oily, and resinous decomposition byproducts.
-
Purify the crude product by recrystallization from 95% ethanol to obtain colorless, transparent prismatic crystals.[1]
Logical Relationship of Synthesis
Caption: Synthesis and purification workflow for this compound-2,7-dione.
Polymerization of this compound-2,7-dione
This compound-2,7-dione can undergo ring-opening polymerization (ROP) to form polyesters. Both cationic and anionic polymerization methods can be employed. The choice of initiator and reaction conditions will significantly influence the polymer's molecular weight, polydispersity, and microstructure.
Cationic Copolymerization with an Epoxy Monomer
One potential application of this compound-2,7-dione is as a comonomer to create degradable thermosets. It has been used to cure diglycidylether of bisphenol A (DGEBA) using ytterbium triflate as an initiator.[4]
Experimental Workflow: Cationic Copolymerization
Caption: Workflow for cationic copolymerization of the spirodilactone with an epoxy monomer.
Protocol: Cationic Copolymerization of this compound-2,7-dione with DGEBA
Materials:
-
This compound-2,7-dione
-
Diglycidylether of bisphenol A (DGEBA)
-
Ytterbium triflate (Yb(OTf)₃)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
Equipment:
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere reactions
-
Magnetic stirrer and hotplate
-
Inert gas supply (e.g., argon or nitrogen)
-
Syringes for transfer of reagents
Procedure:
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere.
-
In the reaction vessel, dissolve this compound-2,7-dione and DGEBA in the anhydrous solvent under an inert atmosphere. The molar ratio of the two monomers can be varied to control the properties of the resulting thermoset.
-
In a separate vial, prepare a stock solution of the ytterbium triflate initiator in the same anhydrous solvent.
-
Add the initiator solution to the monomer mixture via syringe while stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the polymerization by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the lactone and epoxide peaks.
-
Once the polymerization is complete, the resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane) and dried under vacuum.
Potential Biomedical Applications and Signaling Pathways
While direct studies on the biomedical applications of homopolymers of this compound-2,7-dione are limited, the polyester nature of the polymer suggests potential for use in drug delivery and tissue engineering, analogous to other biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). The introduction of the spiro-center may offer advantages in tuning the degradation rate and mechanical properties of the material.
Hypothesized Drug Delivery Mechanism
Caption: A conceptual signaling pathway for a drug delivery system based on the spirodilactone polymer.
Discussion on Biocompatibility and Degradation:
The biocompatibility and degradation profile of polymers derived from this compound-2,7-dione would need to be thoroughly investigated for any biomedical application. The degradation products would include 4-oxoheptanedioic acid, which would need to be assessed for its cytotoxicity and metabolic fate.[1] In vitro and in vivo studies would be necessary to determine the degradation rate, which is expected to be influenced by the polymer's crystallinity, molecular weight, and the presence of comonomers.
Characterization of Polymers
A summary of typical characterization techniques and expected properties for polyesters derived from this compound-2,7-dione is provided in Table 2.
| Characterization Technique | Parameter Measured | Expected Properties/Observations |
| Gel Permeation Chromatography (GPC) | Molecular Weight (Mn, Mw) and Polydispersity Index (PDI) | The molecular weight will depend on the polymerization conditions. A narrow PDI is desirable for controlled properties. |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) and Melting Temperature (Tm) | The rigid spiro-unit is expected to lead to a higher Tg compared to analogous linear aliphatic polyesters. The presence of Tm would indicate semi-crystalline nature. |
| Thermogravimetric Analysis (TGA) | Thermal Decomposition Temperature (Td) | High thermal stability is anticipated due to the spirocyclic structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Polymer Structure and Composition | Confirmation of the ring-opening polymerization and determination of copolymer composition. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Groups | Presence of characteristic ester carbonyl peaks and absence of the lactone carbonyl peak from the monomer. |
Conclusion
This compound-2,7-dione is a promising monomer for the development of novel polyesters with unique properties. Its straightforward synthesis and potential for creating biodegradable polymers make it a candidate for further investigation in the biomedical field, particularly for applications in drug delivery and tissue engineering. The provided protocols offer a starting point for researchers to explore the polymerization of this monomer and to characterize the resulting materials. Further research is warranted to fully elucidate the biocompatibility, degradation behavior, and therapeutic potential of polymers derived from this intriguing spirodilactone.
References
Application Notes and Protocols: 1,6-Dioxaspiro[4.4]nonane Derivatives as Versatile Starting Materials for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,6-dioxaspiro[4.4]nonane derivatives, primarily focusing on the highly reactive this compound-2,7-dione, as a precursor for a variety of heterocyclic compounds. While the parent compound, this compound, is a stable spiroketal, its dione (B5365651) derivative offers a gateway to diverse molecular scaffolds, particularly nitrogen-containing heterocycles of significant interest in medicinal chemistry and materials science.
Synthesis of Nitrogen-Containing Heterocycles
The reaction of this compound-2,7-dione with primary amines is a cornerstone of its application in heterocyclic synthesis. This reaction opens the door to the creation of spirodilactams and serves as a key step in the synthesis of the pyrrolizidine (B1209537) core.
Synthesis of Spirodilactams
Spirodilactams are rigid, thermally stable building blocks that are valuable in the development of high-performance polymers.[1] The reaction of this compound-2,7-dione with primary amines provides a straightforward route to these important heterocyclic structures.
Reaction Scheme:
Caption: General synthesis of spirodilactams.
Experimental Protocol: Synthesis of a Generic Spirodilactam
This protocol describes a general procedure for the synthesis of a spirodilactam from this compound-2,7-dione and a primary amine.
Materials:
-
This compound-2,7-dione
-
Primary amine (e.g., aniline, benzylamine)
-
Glacial acetic acid (catalyst)
-
Toluene (B28343) (solvent)
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound-2,7-dione (1.0 eq) in toluene.
-
Add the primary amine (2.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Recrystallize the crude product from a suitable solvent, such as methanol, to yield the pure spirodilactam.
Quantitative Data:
| Amine | Product | Yield (%) |
| Aniline | N,N'-Diphenyl-1,6-diazaspiro[4.4]nonane-2,7-dione | >90 |
| Benzylamine | N,N'-Dibenzyl-1,6-diazaspiro[4.4]nonane-2,7-dione | >90 |
Synthesis of Pyrrolizidine Alkaloid Core
This compound-2,7-dione is a key starting material for the industrial-scale synthesis of pyrrolizidine, the parent compound of the hepatotoxic pyrrolizidine alkaloids.[1] This multi-step synthesis highlights the utility of the spirodione as a masked dicarboxylic acid.
Synthetic Pathway:
Caption: Synthesis of the pyrrolizidine core.
Experimental Protocol: Synthesis of Pyrrolizidine (Illustrative Steps)
This protocol outlines the key transformations in the synthesis of the pyrrolizidine core from this compound-2,7-dione.
Step 1: Ring Opening and Amidation
-
React this compound-2,7-dione with an excess of ammonia (B1221849) in a suitable solvent under pressure and heat. This opens the lactone rings to form the corresponding diamide of 4,4-dicarboxypimelic acid.
Step 2: Reduction
-
The resulting diamide is then subjected to reduction, for example, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). This reduces the amide functionalities to amines, yielding a diaminodiol intermediate.
Step 3: Cyclization
-
The diaminodiol is then treated with an acid catalyst to facilitate a double cyclization, forming the bicyclic pyrrolizidine core.
Note: The specific conditions for each step, including temperature, pressure, and catalysts, are often proprietary for industrial processes. The yields for each step can be optimized to be high.
Ring-Opening Reactions for Acyclic Heterocycle Precursors
While direct conversion of this compound to other heterocyclic systems is not widely reported, its hydrolysis to 4-oxoheptanedioic acid provides a versatile acyclic precursor for various heterocycles.[1]
Hydrolysis Workflow:
Caption: Hydrolysis and potential applications.
Experimental Protocol: Hydrolysis of this compound
Materials:
-
This compound
-
Hydrochloric acid (or sodium hydroxide (B78521) solution)
-
Water
Procedure:
-
Suspend this compound in water.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a stoichiometric amount of a strong base (e.g., NaOH).
-
Heat the mixture to reflux until the starting material is fully dissolved and the reaction is complete (monitor by TLC).
-
If using a base, acidify the reaction mixture to precipitate the 4-oxoheptanedioic acid.
-
Isolate the product by filtration or extraction with a suitable organic solvent.
The resulting 4-oxoheptanedioic acid, with its ketone and two carboxylic acid functionalities, can then be used in classical heterocyclic synthesis, for example, by reaction with hydrazines to form pyridazines.
Conclusion
While the parent this compound has limited direct applications as a starting material for the synthesis of other heterocyclic compounds, its dione derivative, this compound-2,7-dione, is a highly valuable and versatile precursor. It provides efficient routes to important nitrogen-containing heterocycles such as spirodilactams and the pyrrolizidine alkaloid core. Furthermore, the hydrolysis of the parent spiroketal offers access to a useful acyclic intermediate for the synthesis of a broader range of heterocyclic systems. Researchers in drug discovery and materials science can leverage the reactivity of these spirocyclic compounds to generate novel and complex molecular architectures.
References
Application Note: Recrystallization Protocol for the Purification of 1,6-Dioxaspiro[4.4]nonane-2,7-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 1,6-Dioxaspiro[4.4]nonane-2,7-dione via recrystallization. The described methodology utilizes 95% ethanol (B145695) as the solvent, a commonly cited and effective choice for this compound. This protocol is designed to enhance the purity of the target compound by removing impurities that may be present after synthesis. The document includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound-2,7-dione is a spiro compound that serves as a versatile building block in organic synthesis. The purity of this reagent is crucial for the successful synthesis of downstream products in various research and development applications, including drug discovery. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. In its pure form, this compound-2,7-dione appears as large, colorless, transparent prismatic crystals.[1] This protocol outlines a reliable method for its purification using 95% ethanol.
Data Presentation
The following table summarizes the expected quantitative data from the recrystallization of this compound-2,7-dione based on the provided protocol. These values are representative and may vary based on the initial purity of the compound and specific experimental conditions.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to light yellow powder | Colorless, transparent prismatic crystals |
| Purity (by HPLC) | ~95% | >99% |
| Yield | N/A | 85-95% |
| Melting Point | 68-71 °C | 71-73 °C |
Experimental Protocol
Materials:
-
Crude this compound-2,7-dione
-
95% Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place 10.0 g of crude this compound-2,7-dione into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 50 mL of 95% ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring. The temperature should be brought to a gentle boil.
-
Continue to add 95% ethanol in small portions until the solid has completely dissolved. Avoid adding an excessive amount of solvent to ensure a good yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a small amount of hot 95% ethanol.
-
Place a fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble impurities.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold 95% ethanol.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount (10-15 mL) of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for 15-20 minutes to air dry.
-
Transfer the crystals to a pre-weighed watch glass and dry them further in a drying oven at a low temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.
-
-
Analysis:
-
Determine the yield of the purified this compound-2,7-dione.
-
Measure the melting point of the recrystallized product to assess its purity.
-
If available, perform further analysis such as HPLC or NMR to confirm the purity and identity of the compound.
-
Experimental Workflow
Caption: Workflow for the recrystallization of this compound-2,7-dione.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethanol is flammable. Perform the heating steps in a well-ventilated area, away from open flames.
-
Use caution when handling hot glassware and solutions.
This protocol provides a general guideline for the purification of this compound-2,7-dione. Researchers may need to optimize the solvent volume and cooling times based on the initial purity of their material.
References
Application Notes and Protocols for the Analytical Characterization of 1,6-Dioxaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 1,6-Dioxaspiro[4.4]nonane. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Chemical Structure and Properties
This compound is a spiroketal with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Its structure consists of two fused five-membered rings sharing a central spirocyclic carbon atom.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| CAS Number | 176-25-0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Application Note
¹H NMR and ¹³C NMR are essential for confirming the identity and purity of synthesized this compound. The ¹H NMR spectrum will show characteristic signals for the methylene (B1212753) protons of the two rings, with their chemical shifts and coupling patterns providing information about their connectivity. The ¹³C NMR spectrum will reveal the number of unique carbon environments, including the key spiroketal carbon.
Quantitative Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1, C5 | ~3.8 | ~65 |
| C2, C4 | ~1.9 | ~25 |
| C3 | ~1.8 | ~38 |
| C6, C9 | ~3.7 | ~63 |
| C7, C8 | ~1.7 | ~23 |
| C5 (Spiro) | - | ~109 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural verification.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
Pipettes and vials
Instrumentation:
-
300 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance, Varian)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (General):
-
Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.
-
Insert the sample into the NMR magnet.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that separates volatile compounds in the gas phase followed by their detection and identification based on their mass-to-charge ratio.
Application Note
GC-MS is ideal for assessing the purity of this compound and for identifying any volatile impurities. The retention time from the gas chromatogram provides a measure of the compound's identity, while the mass spectrum offers a molecular fingerprint that can be compared against spectral libraries for confirmation. The fragmentation pattern in the mass spectrum can also provide structural information.
Quantitative Data
Table 2: Expected GC-MS Data for this compound.
| Parameter | Value |
| Molecular Ion (M⁺) | m/z 128 |
| Key Fragmentation Ions | m/z values corresponding to the loss of fragments such as C₂H₄O, C₃H₅O, etc. |
Experimental Protocol: GC-MS Analysis
Objective: To determine the purity and confirm the identity of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
GC vials with septa
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
Transfer the solution to a GC vial and cap it.
-
-
GC Conditions (Typical):
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and characteristic fragment ions.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
-
Calculate the purity based on the peak area percentage in the chromatogram.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Application Note
For this compound, FTIR is primarily used to confirm the presence of C-O (ether) and C-H (alkane) bonds and the absence of other functional groups (like -OH or C=O), which would indicate impurities or starting materials. The characteristic C-O stretching vibrations of the spiroketal moiety are of particular interest.
Quantitative Data
Table 3: Characteristic FTIR Absorption Bands for this compound.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) stretch | 2850-3000 | Strong |
| C-O (ether) stretch | 1050-1150 | Strong |
Experimental Protocol: FTIR Spectroscopy
Objective: To obtain an infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
Instrumentation:
-
FTIR Spectrometer (e.g., PerkinElmer, Thermo Fisher)
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount of KBr powder in an oven to ensure it is completely dry.
-
Grind approximately 100 mg of dry KBr in a mortar and pestle to a fine powder.
-
Add 1-2 mg of the this compound sample to the KBr and mix thoroughly by grinding.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Background Spectrum:
-
Place the empty sample holder (or a blank KBr pellet) in the FTIR spectrometer.
-
Collect a background spectrum to account for atmospheric CO₂ and water vapor.
-
-
Sample Spectrum:
-
Place the KBr pellet containing the sample in the sample holder of the spectrometer.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Signaling Pathways
There is currently no specific information available in the scientific literature detailing signaling pathways directly modulated by this compound itself. This compound is typically utilized as a building block in organic synthesis or as a component of more complex, biologically active molecules. The biological activity and any associated signaling pathways would be dependent on the final structure of the molecule in which the this compound moiety is incorporated.
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 1,6-Dioxaspiro[4.4]nonane
Introduction
1,6-Dioxaspiro[4.4]nonane is a spirocyclic compound with two fused tetrahydrofuran (B95107) rings. Its unique three-dimensional structure and the chemical environment of its protons and carbons make Nuclear Magnetic Resonance (NMR) spectroscopy an essential tool for its structural characterization. These application notes provide a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra of this compound, intended for researchers, scientists, and professionals in drug development and chemical analysis.
Predicted Spectral Data
Due to the absence of publicly available experimental spectral data, the following tables present predicted ¹H and ¹³C NMR data for this compound. These predictions are based on standard NMR prediction algorithms and provide a reliable reference for spectral analysis.
¹H NMR Spectral Data (Predicted)
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2, H8 | 3.85 | t | 7.5 | 4H |
| H3, H7 | 1.95 | m | - | 4H |
| H4, H9 | 1.85 | m | - | 4H |
¹³C NMR Spectral Data (Predicted)
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Atom Number(s) | Chemical Shift (δ, ppm) |
| C5 | 110.0 |
| C2, C8 | 68.0 |
| C3, C7 | 35.0 |
| C4, C9 | 24.0 |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (B151607) (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (0.03% v/v)
-
NMR tube (5 mm diameter)
-
Pasteur pipette
-
Glass wool
-
-
Procedure:
-
Weigh the required amount of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 12-16 ppm
-
Temperature: 298 K
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0-2.0 s
-
Spectral Width: 0-220 ppm
-
Temperature: 298 K
-
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.
Visualizations
The following diagrams illustrate the molecular structure with atom numbering for NMR signal assignment and the general workflow for NMR spectral analysis.
Caption: Molecular structure of this compound with numbered atoms.
Caption: General workflow for NMR spectral analysis.
Application Notes and Protocols for the Mass Spectrometry Analysis of 1,6-Dioxaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dioxaspiro[4.4]nonane is a spiroketal, a structural motif present in a variety of natural products with interesting biological activities. The characterization of such molecules is crucial in drug discovery and development. Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of these compounds. This document provides detailed information on the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound, along with a comprehensive protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
Molecular Profile
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Monoisotopic Mass | 128.08373 Da |
| CAS Number | 176-25-0 |
Predicted Electron Ionization Mass Spectrum and Fragmentation Pattern
While a publicly available, detailed mass spectrum for this compound with quantitative peak intensities is not readily found in the literature, its fragmentation pattern under electron ionization can be predicted based on the well-established principles of mass spectrometry for cyclic ethers and spiroketals.[1][2] The molecular ion (M⁺˙) is expected to be observed at m/z 128.
The fragmentation of cyclic ethers is often initiated by the loss of an electron from one of the oxygen atoms.[2] Subsequent cleavage of adjacent carbon-carbon bonds (α-cleavage) is a common pathway.[3][4] For this compound, the spirocyclic nature of the molecule influences the fragmentation pathways, which can involve ring-opening and subsequent fragmentations.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Putative Structure | Notes |
| 128 | [C₇H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) | The presence and intensity of the molecular ion peak can vary. |
| 99 | [M - C₂H₅]⁺ | Ion resulting from α-cleavage and loss of an ethyl radical. | This is a common fragmentation pathway for five-membered ring ethers.[2] |
| 85 | [M - C₃H₇]⁺ | Ion resulting from cleavage of the tetrahydrofuran (B95107) ring. | Further fragmentation of the initial ring-opened ion. |
| 71 | [C₄H₇O]⁺ | Ion containing one of the oxygen atoms and part of the carbon skeleton. | A stable oxonium ion. |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | A common fragment in the mass spectra of cyclic compounds. | Can arise from various fragmentation pathways. |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | A common fragment, likely an acylium or propyl cation. | Often a prominent peak in the lower mass range. |
Note: The relative intensities of these peaks can only be definitively determined through experimental measurement.
Fragmentation Pathway
The proposed fragmentation pathway for this compound upon electron ionization is initiated by the formation of the molecular ion. The primary fragmentation events are hypothesized to involve the opening of one of the tetrahydrofuran rings, followed by the loss of neutral fragments.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
This protocol outlines the general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation
-
Solvent: Use a high-purity, volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Concentration: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL). The optimal concentration may need to be determined empirically.
-
Standard: If quantitative analysis is required, prepare a series of calibration standards and include an appropriate internal standard.
2. GC-MS Instrumentation
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
GC Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or similar).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.
3. GC-MS Parameters
| Parameter | Recommended Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 min - Ramp: 10 °C/min to 250 °C - Final Hold: 5 min at 250 °C |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-200 |
| Scan Speed | 2 scans/sec |
Note: These parameters may require optimization depending on the specific instrument and column used.
4. Data Acquisition and Analysis
-
Acquire the data using the instrument's software.
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the peak corresponding to this compound.
-
Compare the obtained spectrum with a library spectrum (e.g., from the Wiley Registry or NIST database) for confirmation, if available.
-
Identify the molecular ion and major fragment ions to confirm the structure.
Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is expected to be characterized by a molecular ion at m/z 128 and several key fragment ions resulting from ring opening and subsequent cleavages. The provided GC-MS protocol offers a robust starting point for the analysis of this and similar spiroketal compounds. Proper method development and validation are essential for accurate and reliable results in research, quality control, and drug development applications.
References
- 1. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]
- 2. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Infrared Spectroscopy of 1,6-Dioxaspiro[4.4]nonane Functional Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the expected infrared (IR) spectroscopic features of 1,6-Dioxaspiro[4.4]nonane and a standard protocol for acquiring its spectrum using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.
Introduction
This compound is a spiroketal, a structural motif present in numerous natural products with significant biological activity.[1] Infrared spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. This document outlines the characteristic vibrational frequencies expected for the functional groups in this compound and provides a detailed methodology for experimental analysis.
Expected Infrared Absorption Data
The primary functional groups in this compound are C-H (alkane) and C-O (ether) bonds within a strained spirocyclic system. The expected IR absorption bands are summarized in the table below. Note that the exact peak positions can vary slightly due to the molecular environment and physical state of the sample.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 2950-2850 | C-H (alkane) | Symmetric and Asymmetric Stretching | Strong |
| 1470-1430 | C-H (alkane) | Bending (Scissoring) | Medium |
| 1380-1370 | C-H (alkane) | Bending (Methyl Rock) | Medium-Weak |
| 1150-1050 | C-O (ether) | Asymmetric Stretching | Strong |
| ~900 | C-O (ether) | Symmetric Stretching | Medium |
Data are based on standard infrared spectroscopy correlation tables for ethers and alkanes.[2][3][4][5]
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.[6][7]
I. Objective:
To obtain a high-quality infrared spectrum of this compound using an ATR-FTIR spectrometer.
II. Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)
-
Sample of this compound (liquid or solid)
-
Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
-
Personal Protective Equipment (PPE): safety glasses, gloves
III. Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and computer are powered on and the software is launched.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to air dry completely.
-
In the software, initiate the collection of a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
For liquid samples: Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
For solid samples: Place a small amount of the solid sample onto the ATR crystal. Use the ATR's pressure arm to apply firm and even pressure, ensuring good contact between the sample and the crystal surface.[6][8]
-
-
Sample Spectrum Acquisition:
-
In the software, initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.
-
The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
-
Data Processing and Analysis:
-
Perform any necessary data processing, such as baseline correction or smoothing, using the spectrometer software.
-
Label the significant peaks in the spectrum and compare them to the expected absorption frequencies for the functional groups of this compound.
-
-
Cleaning:
-
After the measurement is complete, remove the sample from the ATR crystal.
-
Thoroughly clean the crystal surface with a lint-free wipe and an appropriate solvent.
-
Diagrams
Caption: Experimental workflow for ATR-FTIR spectroscopy.
Caption: Functional groups and their expected IR absorptions.
References
- 1. Spiroketals - Wikipedia [en.wikipedia.org]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 5. eng.uc.edu [eng.uc.edu]
- 6. agilent.com [agilent.com]
- 7. mt.com [mt.com]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: 1,6-Dioxaspiro[4.4]nonane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,6-Dioxaspiro[4.4]nonane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound core?
A1: Several synthetic strategies are employed to construct the this compound skeleton. Key methods include:
-
Acid-catalyzed spiroketalization: This is a classical and widely used method involving the cyclization of a dihydroxy ketone or a related precursor in the presence of a Brønsted or Lewis acid catalyst.
-
Gold-catalyzed cyclization: Modern methods utilizing gold catalysts can efficiently promote the cyclization of precursors like 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid, often providing high to quantitative yields under mild conditions.[1][2]
-
Synthesis from Succinic Acid: A straightforward approach involves heating succinic acid or its anhydride, leading to the formation of this compound-2,7-dione.
-
Intramolecular Cyclization of Lactone Precursors: Synthesis can be achieved through the intramolecular cyclization of functionalized γ-butyrolactone derivatives.
Q2: I am observing a low yield in my synthesis. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors, including:
-
Side Reactions: The most common yield-reducing side reactions are intermolecular reactions (oligomerization), incomplete cyclization of the precursor, and retro-Michael reactions.
-
Decomposition of Starting Material or Product: The starting materials or the spiroketal product may be unstable under the reaction conditions, leading to the formation of dark, oily, and resinous decomposition byproducts.
-
Suboptimal Reaction Conditions: Factors such as reaction temperature, concentration, and the choice of catalyst are critical and, if not optimized, can significantly lower the yield.
Q3: How can I purify my crude this compound product?
A3: Purification of this compound derivatives is typically achieved through standard laboratory techniques:
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials, byproducts, and decomposition products.[2]
-
Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can be a highly effective method to obtain a high-purity crystalline product.[3] Common solvent systems include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[4]
-
Distillation: For liquid products, vacuum distillation can be used for purification, especially to remove non-volatile impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst. | Ensure the catalyst is fresh or properly activated. For instance, some gold catalysts are sensitive to air and moisture. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. Be cautious, as excessively high temperatures can lead to decomposition. | |
| Incorrect stoichiometry of reagents. | Carefully re-check the molar ratios of your reactants and catalyst. | |
| Formation of Polymeric or Oily Byproducts | High concentration of reactants favoring intermolecular reactions. | Employ high-dilution conditions to favor the desired intramolecular cyclization. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period. |
| Incorrect catalyst. | The choice of catalyst can influence the reaction pathway. For acid-catalyzed reactions, experiment with different Brønsted or Lewis acids. In some cases, a milder catalyst may be required to prevent side reactions. | |
| Incomplete Reaction (Starting Material Remains) | Insufficient reaction time. | Monitor the reaction over a longer period. Some cyclizations can be slow to reach completion. |
| Catalyst deactivation. | If the catalyst is suspected to have deactivated over time, consider adding a fresh portion of the catalyst. | |
| Product Decomposition (Dark-colored reaction mixture) | Reaction temperature is too high. | Optimize the reaction temperature. For some methods, such as the gold-catalyzed cyclization, room temperature may be sufficient to achieve high yields and minimize decomposition.[2] |
| Prolonged reaction time. | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation. | |
| Presence of strong acid or base. | If the product is sensitive to acidic or basic conditions, neutralize the reaction mixture promptly during workup. |
Data Presentation
Table 1: Comparison of Yields for Different this compound Synthesis Methods
| Synthesis Method | Starting Material | Catalyst/Reagent | Yield (%) | Reference |
| Gold-Catalyzed Cyclization | 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid | JohnPhosAu(MeCN)SbF6 | 96-100 | [2] |
| Sonochemical Method | Methyl 9,10-dihydroxyoctadecanoate and cyclopentanone | Montmorillonite KSF | 50.51 | [5] |
| From Succinic Anhydride | Succinic anhydride | Catalytic KOH | >80 | |
| Tandem Michael/Aldol | Varies | Base or Acid | Variable |
Experimental Protocols
Protocol 1: Gold-Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones
This protocol is adapted from a highly efficient and mild synthesis method.[2]
Materials:
-
2,2-disubstituted malonic acid (0.5 mmol)
-
JohnPhosAu(MeCN)SbF6 catalyst (0.02 mmol)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous (1.0 mL)
-
n-hexane
Procedure:
-
In a 5 mL reaction tube equipped with a magnetic stirring bar, dissolve the JohnPhosAu(MeCN)SbF6 catalyst (0.02 mmol) in anhydrous dichloromethane (1.0 mL) at room temperature.
-
Add the 2,2-disubstituted malonic acid (0.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion, add n-hexane to the reaction mixture to precipitate the product.
-
Centrifuge the mixture and separate the precipitate from the liquid layer to obtain the desired product in 96-100% yield.
Protocol 2: Recrystallization for Purification
This is a general protocol for the purification of solid this compound derivatives.
Procedure:
-
Dissolve the crude solid product in a minimum amount of a suitable hot solvent (e.g., ethanol, or a mixture like hexane/ethyl acetate).
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath or a refrigerator.
-
Collect the formed crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Acid-catalyzed formation of the spiroketal ring system.
Caption: A typical workflow for synthesis and purification.
Caption: A decision tree for troubleshooting low reaction yields.
References
Side reactions and byproduct formation in spirodilactone synthesis
Welcome to the Technical Support Center for spirodilactone (B1204692) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of spirodilactones.
Troubleshooting Guide
This guide addresses specific issues that may arise during spirodilactone synthesis, particularly from gem-dicarboxylic acids.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete Dehydration: The equilibrium between the dicarboxylic acid and the spirodilactone favors the starting material in the presence of water. | - Azeotropic Removal of Water: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene) to drive the reaction forward. - Dehydrating Agent: Acetic anhydride (B1165640) is a common and effective reagent for this cyclization. Ensure it is fresh and used in appropriate stoichiometry. |
| Insufficient Reaction Temperature: Thermal methods require a specific temperature to overcome the activation energy for lactonization. | Monitor the reaction temperature closely. For the synthesis of spiro[3.3]heptane-2,6-dione from 1,1-cyclobutanedicarboxylic acid, a temperature of 160-170°C is often required for the initial decarboxylation to the monocarboxylic acid, followed by higher temperatures (210-220°C) for distillation of the final product, implying the cyclization occurs within this range.[1] | |
| Formation of Polymeric/Oligomeric Byproducts | Intermolecular Reactions: At high concentrations or temperatures, intermolecular esterification can compete with the desired intramolecular cyclization, leading to linear polyesters. | - High Dilution: Perform the reaction under high-dilution conditions to favor intramolecular cyclization. - Controlled Addition: Add the dicarboxylic acid slowly to the hot reaction mixture containing the dehydrating agent. |
| Presence of a Monocarboxylic Acid Byproduct | Incomplete Second Lactonization or Decarboxylation: For gem-dicarboxylic acids, the formation of the first lactone (a spiro-lactone-acid) is often faster than the second. Alternatively, partial decarboxylation can occur as a side reaction. | - Prolonged Reaction Time: Ensure the reaction is heated for a sufficient duration to allow for the second ring closure. - Optimize Temperature: Decarboxylation is temperature-dependent. If it is a significant side reaction, consider using a milder dehydrating agent or a lower reaction temperature with a more efficient water removal method. For instance, heating 1,1-cyclobutanedicarboxylic acid at 160-170°C leads to the formation of cyclobutanecarboxylic acid.[1] |
| Product Is Contaminated with Starting Material | Incomplete Reaction: The reaction has not gone to completion. | - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or in-situ Infrared (IR) spectroscopy to monitor the disappearance of the starting material. - Increase Reaction Time or Temperature: If the reaction has stalled, a moderate increase in temperature or extended reaction time may be necessary. |
| Difficulty in Product Purification | Similar Physical Properties of Byproducts: Byproducts such as oligomers or the intermediate spiro-lactone-acid may have similar polarities to the desired spirodilactone, making chromatographic separation challenging. | - Crystallization: Spirodilactones are often crystalline solids. Attempt crystallization from a suitable solvent system to purify the product. For 1,1-cyclobutanedicarboxylic acid, crystallization from hot ethyl acetate (B1210297) is effective for purification of the starting material, a similar approach could be tested for the product.[1] - Sublimation: For volatile spirodilactones, vacuum sublimation can be a highly effective purification technique. - Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing simple spirodilactones like spiro[3.3]heptane-2,6-dione?
A1: The most common and direct method is the thermal or acid-catalyzed dehydration of a corresponding gem-dicarboxylic acid, such as 1,1-cyclobutanedicarboxylic acid. This is typically achieved by heating the dicarboxylic acid, often with a dehydrating agent like acetic anhydride, or by heating it neat and removing the water formed.[1]
Q2: My reaction to form a spirodilactone from a gem-dicarboxylic acid is producing a significant amount of a byproduct that appears to be polymeric. How can I prevent this?
A2: The formation of polymeric or oligomeric byproducts is due to intermolecular esterification reactions competing with the desired intramolecular cyclization. To minimize this, you should employ high-dilution conditions. This can be achieved by using a larger volume of solvent and by adding the dicarboxylic acid slowly to the reaction mixture. This maintains a low concentration of the starting material, thereby favoring the intramolecular pathway.
Q3: I am attempting a thermal synthesis of a spirodilactone without a solvent or catalyst, but the yield is very low. What am I doing wrong?
A3: While thermal decomposition can lead to spirodilactone formation, it often requires precise temperature control. A common issue is incomplete removal of water, which can lead to a reversible reaction. Additionally, at excessively high temperatures, decarboxylation can become a major side reaction, leading to the formation of a monocarboxylic acid instead of the desired dilactone. It is often more reliable to use a dehydrating agent like acetic anhydride or to perform the reaction in a high-boiling solvent with azeotropic removal of water using a Dean-Stark apparatus.
Q4: Can I use other methods besides thermal or acid-catalyzed dehydration to synthesize spirodilactones?
A4: Yes, other methods exist, though they are often more complex and substrate-specific. For instance, palladium-catalyzed lactonization of dicarboxylic acids has been reported.[2][3] These methods often involve the use of specific ligands and oxidants and are typically employed for more complex molecules where traditional dehydration methods might fail or lead to undesired side reactions.
Experimental Protocols
Protocol 1: Synthesis of Spiro[3.3]heptane-2,6-dione from 1,1-Cyclobutanedicarboxylic Acid (Thermal Method)
This protocol is adapted from the procedure for the decarboxylation of 1,1-cyclobutanedicarboxylic acid, which is the first step in its conversion to cyclobutanecarboxylic acid.[1] The formation of the spirodilactone occurs under similar thermal conditions.
Materials:
-
1,1-Cyclobutanedicarboxylic acid
-
Distillation apparatus, including a distilling flask, condenser, and receiving flask
-
Heating mantle or oil bath
Procedure:
-
Place the 1,1-cyclobutanedicarboxylic acid into a distilling flask.
-
Set up the apparatus for simple distillation. The receiver should be cooled to collect the product.
-
Heat the flask in a heating mantle or oil bath. The temperature should be gradually raised. Water will begin to distill off as the lactonization proceeds.
-
The spirodilactone will eventually distill. Collect the fraction that distills at the expected boiling point of the spirodilactone. Note: The exact temperature and pressure for distillation will depend on the specific spirodilactone.
-
The collected product can be further purified by recrystallization or sublimation if necessary.
Visualizations
References
Preventing explosive decomposition in 1,6-Dioxaspiro[4.4]nonane synthesis
Disclaimer: The following information is intended for qualified researchers, scientists, and drug development professionals. The synthesis of 1,6-Dioxaspiro[4.4]nonane and its derivatives can be hazardous if not performed under the proper conditions. All experimental work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment, and with a thorough understanding of the potential hazards.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the synthesis of this compound and its derivatives?
A1: The primary hazards include:
-
Explosive Decomposition: Particularly in the synthesis of this compound-2,7-dione from succinic anhydride, unattended heating can lead to a dangerous exothermic reaction and explosive decomposition of the reaction mixture.[1]
-
Peroxide Formation: As a spiroketal, this compound is susceptible to the formation of explosive peroxides upon exposure to air and light over time. Ethers and acetals are known to form peroxides, which can detonate when subjected to heat, friction, or shock.
-
Runaway Reactions: Acid-catalyzed esterification and transesterification reactions, which can be involved in some synthetic routes, are exothermic and have the potential to become runaway reactions if not properly controlled.[2][3]
Q2: How can I detect the presence of peroxides in my this compound sample?
A2: Regular testing for peroxides is crucial, especially for older samples or those that have been opened. Commercially available peroxide test strips are a convenient method. Alternatively, a qualitative test can be performed by adding a few drops of a freshly prepared 10% potassium iodide solution to a small sample of the compound dissolved in acetic acid. A yellow to brown color indicates the presence of peroxides.
Q3: What are the best practices for storing this compound to prevent peroxide formation?
A3: To minimize peroxide formation, store this compound in a tightly sealed, airtight container, preferably made of amber glass to protect it from light. The storage area should be cool, dark, and well-ventilated. For long-term storage, consider purging the container with an inert gas like nitrogen or argon.
Q4: Are there any known incompatible materials with this compound?
A4: While specific incompatibility data for this compound is limited, as a general precaution for ethers and acetals, it should be kept away from strong oxidizing agents, strong acids, and strong bases.
Troubleshooting Guides
Issue: Low or No Yield of this compound in Acid-Catalyzed Synthesis
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst | Gradually increase the catalyst loading, monitoring the reaction for any uncontrolled exotherm. |
| Inefficient Water Removal | Ensure the Dean-Stark trap or other water removal method is functioning correctly. Use freshly dried solvents. |
| Reaction Equilibrium Not Reached | Extend the reaction time, monitoring progress by TLC or GC. |
| Decomposition of Starting Materials or Product | Lower the reaction temperature and consider using a milder acid catalyst. |
Issue: Formation of Polymeric Byproducts
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Reduce the reaction temperature and monitor for improvement. |
| Excessive Catalyst Concentration | Decrease the amount of acid catalyst used. |
| Prolonged Reaction Time | Optimize the reaction time to maximize product formation while minimizing polymerization. |
Issue: Unexpected Exotherm or Runaway Reaction
| Possible Cause | Troubleshooting Step |
| Rapid Addition of Reagents | Add reagents, especially the catalyst, slowly and in a controlled manner. |
| Inadequate Cooling | Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath, cryostat). |
| High Concentration of Reactants | Dilute the reaction mixture with an appropriate inert solvent. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound from γ-Butyrolactone and 1,4-Butanediol (B3395766)
This method involves the acid-catalyzed reaction of γ-butyrolactone with 1,4-butanediol. The reaction is driven to completion by the removal of water.
Materials:
-
γ-Butyrolactone
-
1,4-Butanediol
-
Toluene (or another suitable solvent for azeotropic water removal)
-
p-Toluenesulfonic acid (or another suitable acid catalyst)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add γ-butyrolactone (1.0 eq), 1,4-butanediol (1.1 eq), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Safety Precautions:
-
Both γ-butyrolactone and 1,4-butanediol can cause serious eye damage and may cause drowsiness or dizziness.[4][5][6][7] Handle with appropriate personal protective equipment in a fume hood.
-
The reaction is exothermic. Monitor the temperature closely, especially during the initial heating phase.
-
Toluene is flammable and has associated health risks. Use in a well-ventilated area.
Quantitative Data Summary
| Parameter | Synthesis from Succinic Anhydride (for -dione) | Acid-Catalyzed Spiroketalization |
| Typical Yield | >80% (with catalyst and continuous operation)[1] | Varies depending on conditions |
| Reaction Temperature | 185 °C (Caution: Risk of explosion)[1] | Typically reflux temperature of the solvent |
| Key Safety Concern | Explosive decomposition [1] | Runaway exothermic reaction |
| Thermal Stability (Representative Data for Spiroketals) | |
| Decomposition Onset (TGA) | Not available for the parent compound. |
| Melting Point | Not available for the parent compound. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia [en.wikipedia.org]
- 2. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 3. cetjournal.it [cetjournal.it]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. dupont.co.uk [dupont.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Optimization of Spiroketal Formation
Welcome to the technical support center for the optimization of reaction conditions for spiroketal formation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during spiroketal synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during spiroketal formation and offers potential solutions.
Question: I am observing a low yield in my spiroketalization reaction. What are the potential causes and how can I improve it?
Answer:
Low yields in spiroketal formation can stem from several factors, ranging from reactant purity to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure that the dihydroxyketone or related precursor is of high purity. Impurities can interfere with the catalyst and lead to side reactions. It is particularly important to ensure that reagents like methyl vinyl ketone are freshly distilled before use, as they can polymerize during storage.
-
Catalyst Activity: The choice and handling of the catalyst are critical.
-
Acid Catalysts (Brønsted or Lewis): Ensure the acid catalyst is not hydrated and is used in the appropriate stoichiometric or catalytic amount. For particularly sensitive substrates, milder acids such as pyridinium (B92312) p-toluenesulfonate (PPTS) may be beneficial.
-
Metal Catalysts (e.g., Gold, Iridium): The catalytic activity of metal complexes can be sensitive to air and moisture. Ensure reactions are performed under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents.
-
-
Reaction Conditions:
-
Temperature: Temperature plays a crucial role in controlling the reaction outcome. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.[1] If your desired product is the kinetic isomer, ensure the reaction temperature is kept low and constant.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times might result in product decomposition or isomerization to an undesired stereoisomer.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity. Non-coordinating solvents are often preferred for metal-catalyzed reactions to avoid catalyst inhibition.
-
-
Work-up Procedure: Spiroketals can be sensitive to acidic or basic conditions during work-up. Ensure that the quenching and extraction steps are performed under neutral or mildly basic/acidic conditions as appropriate for your target molecule.
Question: My spiroketalization reaction is producing a mixture of stereoisomers. How can I improve the stereoselectivity?
Answer:
Controlling stereoselectivity is a central challenge in spiroketal synthesis. The product distribution is often governed by a delicate balance between kinetic and thermodynamic control.
-
Kinetic vs. Thermodynamic Control:
-
Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction is typically under thermodynamic control, favoring the most stable spiroketal isomer.[1] This is often the isomer that benefits from the anomeric effect.
-
Kinetic Control: At lower temperatures and with shorter reaction times, the reaction is under kinetic control, favoring the product that is formed fastest.[1] This may not be the most stable isomer.
-
-
Catalyst Choice: The choice of catalyst can profoundly influence stereoselectivity. Chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can be employed to achieve high enantioselectivity.
-
Substrate Control: The stereocenters present in the starting material can direct the stereochemical outcome of the spiroketalization.
-
Solvent Effects: The solvent can influence the transition state energies, thereby affecting the stereoselectivity. Experimenting with a range of solvents with varying polarities may be beneficial.
Logical Workflow for Troubleshooting Stereoselectivity Issues
Caption: A flowchart for troubleshooting poor stereoselectivity in spiroketal formation.
Frequently Asked Questions (FAQs)
Q1: What is the anomeric effect and how does it influence spiroketal stability?
A1: The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane-like ring to prefer an axial orientation over an equatorial one. In spiroketals, this effect stabilizes the conformation where the lone pairs of one ring's oxygen atom can overlap with the antibonding orbital (σ*) of the C-O bond of the other ring. This often leads to the thermodynamic preference for a specific stereoisomer.
Q2: When should I use a Brønsted acid versus a Lewis acid catalyst?
A2: The choice between a Brønsted and a Lewis acid depends on the substrate and the desired outcome.
-
Brønsted acids (e.g., p-toluenesulfonic acid, camphorsulfonic acid) are commonly used for the cyclization of dihydroxyketones and often promote reactions under thermodynamic control.
-
Lewis acids (e.g., TiCl₄, Sc(OTf)₃, BF₃·OEt₂) can also catalyze spiroketalization and are particularly useful in reactions involving substrates like glycal epoxides, where they can coordinate to the oxygen atoms and influence the stereochemical outcome, sometimes favoring the kinetic product.[2]
Q3: Can protecting groups be used to control the regioselectivity of spiroketalization?
A3: Yes, protecting groups can be a powerful tool to control regioselectivity. For instance, in a molecule with multiple potential hydroxyl groups that could participate in cyclization, selectively protecting one or more of them can direct the spiroketal formation to the desired position. A common strategy is to use a protecting group that can be removed under the reaction conditions or in a subsequent step.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on spiroketal formation.
Table 1: Comparison of Catalysts for Spiroketalization
| Catalyst | Substrate Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| AuCl | Alkynyl diol | CH₂Cl₂ | Room Temp | 1 | 92 | >20:1 |
| Sc(OTf)₃ | Glycal epoxide | CH₂Cl₂ | -78 to 0 | 2 | 85 | >20:1 (retention) |
| Ti(Oi-Pr)₄ | Glycal epoxide | CH₂Cl₂/acetone | -78 to RT | 1 | 75 | >20:1 (retention)[2] |
| p-TsOH | Dihydroxyketone | Benzene | Reflux | 4 | 88 | N/A |
| PPTS | Dihydroxyketone | CH₂Cl₂ | Room Temp | 12 | 95 | N/A |
Table 2: Effect of Temperature on Stereoselectivity
| Substrate | Catalyst | Solvent | Temperature (°C) | Product Ratio (Kinetic:Thermodynamic) |
| Conjugated Diene + HBr | - | - | 0 | 80:20[3] |
| Conjugated Diene + HBr | - | - | 40 | 20:80[3] |
| Glycal Epoxide | Sc(OTf)₃ | CH₂Cl₂ | -35 to -20 | Kinetic product favored |
| Glycal Epoxide | Sc(OTf)₃ | CH₂Cl₂ | > -20 | Reduced diastereoselectivity |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization of a Dihydroxyketone
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dihydroxyketone (1.0 equiv).
-
Solvent Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., benzene, toluene, or CH₂Cl₂).
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 equiv).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC. For reactions that produce water, a Dean-Stark apparatus can be used to remove it and drive the equilibrium towards the product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Experimental Workflow for Acid-Catalyzed Spiroketalization
Caption: A step-by-step workflow for a typical acid-catalyzed spiroketalization reaction.
Protocol 2: General Procedure for Gold-Catalyzed Spiroketalization of an Alkynyl Diol
-
Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the alkynyl diol (1.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., CH₂Cl₂) via syringe.
-
Catalyst Addition: In a separate vial, dissolve the gold catalyst (e.g., AuCl, 1-5 mol%) in a small amount of anhydrous solvent and add it to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product directly by flash column chromatography on silica gel.
Signaling Pathway for Gold-Catalyzed Spiroketalization
Caption: A simplified mechanistic pathway for the gold-catalyzed formation of a spiroketal from an alkynyl diol.
References
Purification strategies to remove impurities from 1,6-Dioxaspiro[4.4]nonane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,6-Dioxaspiro[4.4]nonane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities typically arise from the starting materials, side reactions, or decomposition. These can include:
-
Unreacted Starting Materials: Such as γ-butyrolactone (GBL) or 1,4-butanediol (B3395766).
-
Solvents: Residual solvents from the reaction or extraction steps.
-
By-products: Including oligomeric species or products of incomplete cyclization.
-
Decomposition Products: Dark, oily, or resinous materials can form, particularly if the reaction is heated for extended periods.[1]
Q2: What are the recommended general purification techniques for this compound?
A2: The choice of purification method depends on the nature of the impurities and the scale of your experiment. The most common and effective techniques include:
-
Distillation: Vacuum distillation is often effective for separating this compound from less volatile impurities.
-
Column Chromatography: Particularly useful for removing polar impurities and by-products that have similar boiling points to the desired product.[2][3]
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for achieving high purity.[4]
Q3: My final product of this compound is an oil, but I expected a solid. What should I do?
A3: If your this compound is an oil instead of a solid, it is likely due to the presence of impurities that are depressing the melting point. You should first attempt to purify the oil using vacuum distillation or column chromatography to remove these impurities. After purification, the product may solidify upon standing or cooling.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Purity After Distillation | Impurities have a similar boiling point to this compound. | Utilize column chromatography with a suitable solvent system to separate the compounds based on polarity. |
| Presence of γ-butyrolactone (GBL) in the Final Product | Incomplete reaction or use of GBL as a starting material. | GBL can sometimes be removed by aqueous extraction, as it has some water solubility. However, fractional distillation under reduced pressure is generally more effective. Azeotropic distillation has also been used to separate GBL from mixtures.[5][6] |
| Dark, Resinous, or Oily Residue Present | Decomposition of starting materials or product during synthesis. | This is often observed in the synthesis of related spirodilactones.[1] Purification can be achieved by vacuum distillation followed by recrystallization.[1] |
| Broad Peaks in NMR Spectrum | Presence of multiple, unresolved impurities or residual paramagnetic species. | Repurify the sample using column chromatography. If the issue persists, consider treating a solution of the compound with activated carbon to remove colored impurities. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is adapted from general procedures for the purification of spiroketals.
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the distillation flask.
-
Distillation:
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound (Boiling Point: 175.6°C at 760 mmHg, adjust for vacuum).[7]
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.
Protocol 2: Purification of this compound by Column Chromatography
This protocol is a general guide and may require optimization for your specific impurity profile.
-
Column Packing:
-
Select a suitable column size based on the amount of crude material.
-
Pack the column with silica (B1680970) gel using a slurry method with an appropriate non-polar solvent (e.g., hexanes).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the elution solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
The optimal solvent gradient should be determined by thin-layer chromatography (TLC) beforehand.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Analyze the final product for purity.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [8] |
| Molar Mass | 128.17 g/mol | [8] |
| Boiling Point | 175.6°C at 760 mmHg | [7] |
| Density | 1.06 g/cm³ | [7] |
Table 2: Comparison of Purification Techniques for Structurally Related Compounds
| Compound | Purification Method | Purity Achieved | Reference |
| This compound-2,7-dione | Recrystallization from 95% ethanol | Crystalline solid | [1] |
| 2-n-Pentyl-7,7-dimethyl-1,6-dioxaspiro[4.4]nonane | Vacuum Distillation | High purity | [9] |
| Spirofungin B (a spiroketal) | Reversed-phase HPLC | High purity | [10] |
| 1,4-Butanediol | Liquid-Liquid Extraction | >99% | [11][12] |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical relationship between impurity types and purification strategies.
References
- 1. 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Spiroketal Domains of Marine Natural Products : Part I. Total ... - Amy Beth Dounay - Google 圖書 [books.google.com.hk]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. US5030328A - Method of separating γ-butyrolactone from mixtures containing diethyl succinate - Google Patents [patents.google.com]
- 6. US6299736B1 - Process for recovering γ-butyrolactone from a mixture of heavy organics - Google Patents [patents.google.com]
- 7. lookchem.com [lookchem.com]
- 8. 1,6-Dioxaspiro(4.4)nonane | C7H12O2 | CID 67433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. WO2014191522A1 - Process for the separation of 1,4-butanediol - Google Patents [patents.google.com]
- 12. US9932284B2 - Process for the separation of 1,4-butanediol and co-products - Google Patents [patents.google.com]
Technical Support Center: Gold-Catalyzed Spiroketal Synthesis
Welcome to the technical support center for gold-catalyzed spiroketal synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide clear and actionable solutions to common challenges encountered during this powerful synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using gold catalysts for spiroketal synthesis?
Gold-catalyzed reactions offer several distinct advantages that make them highly attractive for organic synthesis.[1] These include:
-
Mild Reaction Conditions: Many gold-catalyzed reactions proceed at room temperature, which is beneficial for sensitive substrates.[1]
-
High Chemoselectivity: Gold catalysts exhibit excellent chemoselectivity, often tolerating a wide range of functional groups.[1]
-
Oxygen and Moisture Tolerance: Gold(I) catalysts are generally tolerant of oxygen and moisture, simplifying reaction setup.[1][2]
-
Increased Molecular Complexity: These reactions can facilitate significant increases in molecular complexity in a single step.[1]
-
Atom Economy: Gold-catalyzed reactions often proceed with high atom economy, minimizing waste.[3]
Q2: My reaction is sluggish or not proceeding to completion. What are the potential causes and solutions?
Several factors can contribute to slow or incomplete reactions in gold catalysis.
-
Catalyst Poisoning: Impurities with high affinity for gold, such as halides and bases, can deactivate the catalyst.[4][5] These impurities can be present in solvents, starting materials, or even filtration and drying agents.[4][5]
-
Catalyst Deactivation by Nucleophiles: Strong nucleophiles like thiols and amines can coordinate to the gold center and dampen its reactivity.[6][7]
-
Solution: In the case of thiol deactivation, the presence of a Brønsted acid can shift the equilibrium back towards the active catalyst.[7] For amine nucleophiles, careful optimization of reaction conditions may be necessary.
-
-
Insufficient Catalyst Loading: Below a certain threshold concentration, the reaction rate may become negligible due to catalyst poisoning.[4][5]
-
Solution: If catalyst poisoning is suspected, increasing the catalyst loading or adding an acid activator can overcome this issue.[4]
-
Q3: I am observing poor regioselectivity in my spiroketalization reaction. How can I control the outcome?
Regioselectivity is a common challenge in the synthesis of spiroketals, particularly with substrates containing multiple potential nucleophiles.[8][9]
-
Use of Protecting Groups: A key strategy to control regiochemistry is the use of protecting groups to mask competing nucleophiles.[8][9][10] For instance, using an acetonide to protect a diol allows for a stepwise spiroketalization, directing the reaction to the desired outcome.[8][9][10] The acetonide can then be removed in situ to allow for the second cyclization.[8]
Q4: What is the general mechanism for gold-catalyzed spiroketal synthesis from an alkynyl diol?
The generally accepted mechanism involves the following key steps:
-
Alkyne Activation: The gold(I) catalyst acts as a π-acid, coordinating to the alkyne and activating it for nucleophilic attack.[1][8]
-
First Cyclization (Hydroalkoxylation): One of the hydroxyl groups of the diol attacks the activated alkyne in an exo-dig or endo-dig fashion to form a vinyl gold intermediate.[10]
-
Protodeauration/Isomerization: The vinyl gold intermediate can undergo protodeauration to form an enol ether, which can then isomerize to an oxocarbenium ion.[10]
-
Second Cyclization: The second hydroxyl group attacks the oxocarbenium ion to form the spiroketal ring system.[10]
-
Catalyst Regeneration: The active gold catalyst is regenerated, allowing it to participate in another catalytic cycle.
Below is a diagram illustrating the general workflow for troubleshooting common issues.
Caption: Troubleshooting workflow for gold-catalyzed spiroketal synthesis.
Troubleshooting Guide
This table provides a summary of common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | Catalyst poisoning by impurities (halides, bases).[4][5] | Add a suitable acid activator like HOTf or In(OTf)₃.[4][5] Ensure high purity of starting materials and solvents. |
| Catalyst deactivation by strong nucleophiles (thiols, amines).[6][7] | For thiols, add a Brønsted acid.[7] For amines, optimize reaction conditions or consider a different catalyst system. | |
| Insufficient catalyst loading.[4][5] | Increase the catalyst loading incrementally. | |
| Low reactivity of the substrate. | Increase the reaction temperature or screen different solvents. | |
| Formation of undesired side products | Competing reaction pathways. | Modify the substrate, for example, by introducing protecting groups to block reactive sites.[8] |
| Catalyst decomposition. | Use a more robust ligand for the gold catalyst. | |
| Incorrect reaction conditions. | Re-optimize temperature, concentration, and reaction time. | |
| Poor diastereoselectivity | Lack of stereocontrol in the cyclization steps. | Screen different chiral ligands on the gold catalyst. The addition of a Brønsted acid co-catalyst can sometimes improve diastereoselectivity under thermodynamic control.[11] |
| Substrate-controlled diastereoselectivity is not favored. | Modify the substrate to favor the desired diastereomer. | |
| Inconsistent results between batches | Variation in the purity of reagents or solvents.[5] | Use reagents and solvents from the same batch or re-purify them before use. |
| Presence of adventitious water or oxygen. | Although often tolerant, some gold-catalyzed reactions are sensitive. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
Key Experimental Protocol: Gold-Catalyzed Spiroketalization of an Alkynyl Diol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkynyl diol substrate
-
Gold(I) catalyst (e.g., AuCl, [Au(PPh₃)Cl]/AgSbF₆, or IPrAuCl/AgOTf)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dichloroethane (DCE), or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alkynyl diol substrate.
-
Dissolve the substrate in the anhydrous solvent.
-
In a separate vial, prepare the active gold catalyst if necessary (e.g., by reacting [Au(PPh₃)Cl] with a silver salt to abstract the chloride).
-
Add the gold catalyst solution to the reaction flask at the desired temperature (often room temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction (e.g., by adding a small amount of a basic solution like triethylamine (B128534) or by filtering through a short plug of silica (B1680970) gel).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired spiroketal.
For detailed experimental procedures and characterization data for specific compounds, it is recommended to consult the supporting information of relevant publications.[8][12]
Below is a diagram illustrating the catalytic cycle.
Caption: Simplified catalytic cycle for gold-catalyzed spiroketal synthesis.
References
- 1. soci.org [soci.org]
- 2. soc.chim.it [soc.chim.it]
- 3. goldmarket.fr [goldmarket.fr]
- 4. Cationic Gold Catalyst Poisoning and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deactivation of gold(i) catalysts in the presence of thiols and amines – characterisation and catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Deactivation of gold( i ) catalysts in the presence of thiols and amines – characterisation and catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT50653C [pubs.rsc.org]
- 8. Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals [organic-chemistry.org]
- 9. Controlling regiochemistry in the gold-catalyzed synthesis of unsaturated spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Degradation of 1,6-Dioxaspiro[4.4]nonane under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1,6-Dioxaspiro[4.4]nonane in acidic environments. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in an acidic solution?
A1: this compound, as a spiroketal, is susceptible to acid-catalyzed hydrolysis. Spiroketals exist in equilibrium with their open-chain hydroxy ketone form, and this equilibrium is shifted towards the open-chain form under acidic conditions. The rate of degradation is dependent on the acid concentration, temperature, and the solvent system used.
Q2: What is the primary degradation pathway for this compound under acidic conditions?
A2: The primary degradation pathway is the acid-catalyzed hydrolysis of the spiroketal moiety. This involves protonation of one of the ether oxygens, followed by ring opening to form a hemiacetal intermediate. Subsequent protonation and elimination of the second alcohol group leads to the formation of an oxonium ion, which is then attacked by water to yield the open-chain hydroxy ketone, 1-hydroxyheptane-4,7-dione.
Q3: What are the expected degradation products of this compound in an acidic medium?
A3: The main degradation product is the corresponding open-chain hydroxy ketone, 1-hydroxyheptane-4,7-dione. Depending on the reaction conditions, further degradation or side reactions of this product might occur, although this is generally less common under controlled acidic hydrolysis.
Q4: How can I monitor the degradation of this compound during my experiment?
A4: The degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective method to separate and quantify the parent compound and its degradation product. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or MS can also be used, particularly for volatile derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information on the degradation products.
Q5: What is a "forced degradation study" and is it relevant for this compound?
A5: A forced degradation study, or stress testing, is a critical component of pharmaceutical development that exposes a drug substance to conditions more severe than accelerated stability testing.[1] This is highly relevant for this compound to establish its intrinsic stability, understand its degradation pathways, and develop stability-indicating analytical methods.[2][3] Typical forced degradation conditions include acid and base hydrolysis, oxidation, and photolytic and thermal stress.[4]
Troubleshooting Guide
Issue 1: My this compound is degrading too quickly in my formulation.
-
Question: How can I improve the stability of this compound in my acidic formulation?
-
Answer:
-
pH Adjustment: The rate of acid-catalyzed hydrolysis is pH-dependent. Increasing the pH of your formulation, even slightly, can significantly decrease the degradation rate. Conduct a pH-rate profile study to identify the optimal pH for stability.
-
Solvent System: The polarity of the solvent can influence the stability. Consider evaluating less protic or aqueous solvent systems if your application allows.
-
Temperature Control: Hydrolysis reactions are temperature-dependent. Storing and handling your formulation at lower temperatures will slow down the degradation process.
-
Excipient Screening: Certain excipients may contain acidic impurities that can accelerate degradation. Ensure all excipients are of high purity and compatible with the spiroketal.
-
Issue 2: I am not seeing any degradation of this compound in my stress study.
-
Question: I have subjected my compound to acidic conditions, but the parent peak in the chromatogram remains unchanged. What should I do?
-
Answer:
-
Increase Stress Conditions: The conditions may not be harsh enough to induce degradation. You can incrementally increase the acid concentration (e.g., from 0.1 M to 1 M HCl), raise the temperature (e.g., to 60-80 °C), or extend the exposure time.[5]
-
Check Analytical Method: Ensure your analytical method is capable of separating the parent compound from potential degradation products. A co-elution might be occurring. It is crucial to have a stability-indicating method.
-
Confirm Compound Identity and Purity: Verify the identity and purity of your starting material to ensure you are indeed studying this compound.
-
Issue 3: I am observing multiple unexpected peaks in my chromatogram after acid treatment.
-
Question: My chromatogram shows the parent peak, the expected degradation product, and several other unknown peaks. What could be the origin of these additional peaks?
-
Answer:
-
Secondary Degradation: The primary degradation product, 1-hydroxyheptane-4,7-dione, might be unstable under the applied stress conditions and could be undergoing further reactions.
-
Side Reactions: The parent compound might be undergoing alternative degradation pathways, although acid-catalyzed hydrolysis is the most probable.
-
Impurities in Starting Material: The additional peaks could be impurities present in the initial sample that are now being detected.
-
Interaction with Excipients: If working with a formulation, the spiroketal or its degradation product might be reacting with other components.
-
Analytical Artifacts: The peaks could be artifacts from the analytical method itself (e.g., mobile phase degradation, injector reactions).
-
Identification Strategy: To identify these unknown peaks, techniques like LC-MS/MS for fragmentation analysis and subsequent isolation and NMR characterization are recommended.
-
Quantitative Data
Due to the lack of publicly available kinetic data for the acid-catalyzed hydrolysis of this compound, the following table provides a hypothetical representation of degradation data that could be generated from a forced degradation study.
| Acid Concentration | Temperature (°C) | Time (hours) | This compound Remaining (%) | 1-hydroxyheptane-4,7-dione Formed (%) |
| 0.1 M HCl | 40 | 0 | 100.0 | 0.0 |
| 0.1 M HCl | 40 | 6 | 85.2 | 14.8 |
| 0.1 M HCl | 40 | 12 | 72.1 | 27.9 |
| 0.1 M HCl | 40 | 24 | 51.9 | 48.1 |
| 0.1 M HCl | 60 | 0 | 100.0 | 0.0 |
| 0.1 M HCl | 60 | 2 | 78.5 | 21.5 |
| 0.1 M HCl | 60 | 4 | 61.6 | 38.4 |
| 0.1 M HCl | 60 | 8 | 38.0 | 62.0 |
| 1 M HCl | 40 | 0 | 100.0 | 0.0 |
| 1 M HCl | 40 | 1 | 60.5 | 39.5 |
| 1 M HCl | 40 | 2 | 36.6 | 63.4 |
| 1 M HCl | 40 | 4 | 13.4 | 86.6 |
Experimental Protocols
Protocol 1: Forced Acidic Hydrolysis of this compound
Objective: To induce and monitor the degradation of this compound under acidic conditions.
Materials:
-
This compound
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Hydrochloric acid (HCl), analytical grade
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Deionized water
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Volumetric flasks, pipettes, and vials
-
HPLC system with UV or MS detector
-
pH meter
-
Water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
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Acidic Solution Preparation: Prepare a 0.1 M HCl solution by diluting concentrated HCl with deionized water.
-
Stress Sample Preparation:
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In a volumetric flask, add a known volume of the stock solution.
-
Add the 0.1 M HCl solution to achieve a final drug concentration of approximately 0.1 mg/mL.
-
Prepare a control sample by diluting the stock solution with the solvent used for the stock solution to the same final concentration.
-
-
Incubation:
-
Place the stress sample and the control sample in a constant temperature water bath or oven set to a desired temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the acidic aliquots with a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining and the percentage of the degradation product formed at each time point relative to the initial concentration.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or mass spectrometer (MS) detector.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: PDA at a suitable wavelength (e.g., 210 nm) or MS in full scan mode.
Method Validation:
The method should be validated according to ICH guidelines, including specificity (using stressed samples), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Degradation pathway of this compound under acidic conditions.
Caption: Workflow for a forced acidic degradation study.
Caption: Troubleshooting logic for forced degradation experiments.
References
Technical Support Center: Separation of 1,6-Dioxaspiro[4.4]nonane Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the separation of isomers of 1,6-Dioxaspiro[4.4]nonane. The primary focus is on the resolution of key precursors, such as spiro[4.4]nonane-1,6-dione and spiro[4.4]nonane-1,6-diol, which are critical steps in obtaining enantiomerically pure this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating isomers of this compound and its precursors?
A1: The primary methods for separating isomers of this compound and its precursors (like spiro[4.4]nonane-1,6-dione and -diol) include:
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Diastereomeric Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization or chromatography. A common method is the formation of diastereomeric esters.[1]
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Enzymatic Kinetic Resolution: This technique uses enzymes, such as lipases, to selectively react with one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.
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Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase (CSP) to directly separate enantiomers. It is a powerful analytical and preparative technique.
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Preparative Supercritical Fluid Chromatography (SFC): An alternative to HPLC, SFC often offers faster separations and reduced solvent consumption, making it a "greener" option for chiral separations.
Q2: How can I resolve racemic spiro[4.4]nonane-1,6-diol?
A2: A common and effective method is through the formation of diastereomeric esters. For instance, trans,trans-spiro[4.4]nonane-1,6-diol can be resolved into its enantiomers via the formation of diastereomeric esters with (-)-camphanic acid.[1] Another approach involves using (1R)-(+)-camphor for the resolution of (±)-cis,cis-spiro[4.4]nonane-1,6-diol.[2]
Q3: Is it possible to obtain enantiomerically pure spiro[4.4]nonane-1,6-dione?
A3: Yes, a practical asymmetric synthesis of enantiopure spiro[4.4]nonane-1,6-dione has been reported. This method involves a kinetic resolution of a ketone precursor using bioreduction with baker's yeast as a key step. This allows for the preparation of both enantiomers on a gram-scale with excellent enantiopurities (up to >99% ee).[3]
Q4: What are the advantages of using preparative SFC over HPLC for chiral separations?
A4: Preparative SFC offers several advantages, including higher speed due to the low viscosity of the mobile phase, and significantly lower organic solvent consumption. This makes it a more environmentally friendly and often faster method for recovering purified products.[4]
Troubleshooting Guides
Chiral HPLC Separation
| Problem | Possible Cause | Troubleshooting Steps |
| Poor or No Resolution | Inappropriate chiral stationary phase (CSP). | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based). |
| Suboptimal mobile phase composition. | Vary the ratio of solvents (e.g., hexane/isopropanol) and try different alcohol modifiers (e.g., ethanol, isopropanol). Add acidic or basic modifiers (e.g., TFA for acidic compounds, DEA for basic compounds) to improve peak shape and selectivity. | |
| Incorrect temperature. | Optimize the column temperature. Lower temperatures often enhance enantioselectivity. | |
| Peak Splitting | Column overload. | Reduce the sample concentration or injection volume. |
| Blocked column frit. | Reverse flush the column or replace the frit. | |
| Column void. | Replace the column. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase (e.g., a small amount of a corresponding acid or base). |
| Column contamination. | Wash the column with a strong solvent (ensure compatibility with the CSP). |
Diastereomeric Crystallization
| Problem | Possible Cause | Troubleshooting Steps |
| No Crystallization | Solution is too dilute (insufficient supersaturation). | Concentrate the solution by slowly evaporating the solvent. |
| Diastereomeric salt is too soluble in the chosen solvent. | Perform a solvent screen to find a solvent system where one diastereomer is significantly less soluble. Try adding an anti-solvent to induce precipitation. | |
| Oiling Out | Supersaturation is too high. | Dilute the solution or slow down the cooling rate. |
| Crystallization temperature is too high. | Lower the crystallization temperature. | |
| Low Diastereomeric Excess (de) | Poor choice of resolving agent. | Screen different chiral resolving agents. |
| Crystallization occurred too quickly. | Slow down the crystallization process by gradual cooling or slow evaporation of the solvent. | |
| Low Yield | The desired diastereomer is too soluble in the mother liquor. | Optimize the solvent system to minimize the solubility of the desired salt. Lower the final crystallization temperature. |
Experimental Protocols
Resolution of (±)-trans,trans-spiro[4.4]nonane-1,6-diol via Diastereomeric Ester Formation
This protocol is based on the resolution method described for spiro[4.4]nonane-1,6-diol.[1]
-
Esterification: React racemic trans,trans-spiro[4.4]nonane-1,6-diol with two equivalents of (-)-camphanic chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0°C to room temperature.
-
Work-up: After the reaction is complete, quench with water and extract the diastereomeric esters with an organic solvent. Wash the organic layer with dilute acid, water, and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Separation: Separate the diastereomeric esters using column chromatography on silica (B1680970) gel. The different polarities of the diastereomers should allow for their separation.
-
Hydrolysis: Hydrolyze the separated diastereomeric esters using a base (e.g., KOH or NaOH) in an alcohol/water mixture to yield the enantiomerically pure diols.
-
Purification: Purify the individual enantiomers of the diol by recrystallization or chromatography.
Kinetic Resolution of a Spiro[4.4]nonane-1,6-dione Precursor using Baker's Yeast
This protocol is a generalized procedure based on the kinetic resolution of a ketone precursor for the synthesis of enantiopure spiro[4.4]nonane-1,6-dione.[3]
-
Preparation of Yeast Suspension: Suspend baker's yeast in a buffered aqueous solution (e.g., phosphate (B84403) buffer) containing a sugar (e.g., glucose or sucrose) and incubate at a controlled temperature (e.g., 30°C) with gentle stirring to activate the yeast.
-
Substrate Addition: Add the racemic ketone precursor to the yeast suspension. The substrate may need to be dissolved in a minimal amount of a water-miscible organic solvent (e.g., ethanol) to aid dispersion.
-
Bioreduction: Allow the reaction to proceed with stirring for a period of time (this will need to be optimized, typically 24-72 hours). Monitor the progress of the reaction by TLC or GC/HPLC to determine the point of ~50% conversion.
-
Work-up: Remove the yeast cells by filtration or centrifugation. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Separation: The extract will contain the unreacted ketone (one enantiomer) and the reduced alcohol product (the other enantiomer). These can be separated by column chromatography on silica gel due to their different polarities.
-
Further Steps: The separated enantiomerically enriched ketone and alcohol can then be carried forward in separate reaction sequences to produce the (R)- and (S)-enantiomers of spiro[4.4]nonane-1,6-dione.
Data Presentation
Table 1: Separation of Spiro[4.4]nonane-1,6-diol Diastereomers by Column Chromatography
The following data is illustrative of a typical separation of diastereomers and is based on the general procedure for separating spiro[4.4]nonane-1,6-diol isomers.[5]
| Diastereomer | Eluent System (Silica Gel) | Relative Elution Order |
| cis,cis-spiro[4.4]nonane-1,6-diol | Petroleum ether : Ethyl acetate (B1210297) = 10 : 1 | 1st |
| cis,trans-spiro[4.4]nonane-1,6-diol | Petroleum ether : Ethyl acetate = 5 : 1 | 2nd |
| trans,trans-spiro[4.4]nonane-1,6-diol | Petroleum ether : Ethyl acetate : Ethanol = 5 : 1 : 0.2 | 3rd |
Visualizations
Caption: Workflow for Diastereomeric Resolution.
Caption: Troubleshooting Logic for Chiral HPLC.
References
Overcoming low yields in the synthesis of 1,6-Dioxaspiro[4.4]nonane derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,6-dioxaspiro[4.4]nonane derivatives. Low yields can be a significant hurdle in obtaining these valuable spiroketal scaffolds. This resource aims to provide practical solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: I am consistently obtaining low yields in my acid-catalyzed spiroketalization of a keto-diol. What are the common causes?
A1: Low yields in acid-catalyzed spiroketalization are often due to several factors:
-
Incomplete reaction: The equilibrium between the open-chain keto-diol and the spiroketal may not favor the product. Driving the reaction to completion by removing water, either by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a dehydrating agent, is crucial.
-
Side reactions: Under strongly acidic conditions or with prolonged reaction times, side reactions such as elimination, rearrangement, or intermolecular etherification can occur, consuming the starting material and reducing the yield of the desired spiroketal.
-
Substrate stability: The starting keto-diol or the spiroketal product may be unstable under the acidic conditions, leading to degradation.
-
Steric hindrance: Sterically hindered ketones or diols may cyclize slowly or not at all.
Q2: During the oxidative spirocyclization of a 2-(hydroxyalkyl)furan, my reaction mixture turns dark, and I isolate very little of the desired product. What is happening?
A2: The formation of dark, tarry substances during the oxidative spirocyclization of furans is a common issue, typically due to the polymerization of the furan (B31954) starting material or the resulting enedione intermediate.[1] Furans are known to be sensitive to strong acids and oxidizing agents, which can trigger polymerization.[1]
To mitigate this, consider the following:
-
Control the temperature: Running the reaction at a lower temperature can help to reduce the rate of polymerization.[1]
-
Use a milder oxidizing agent: If using a strong oxidant, consider switching to a milder one.
-
Protecting groups: Ensure that any sensitive functional groups on your substrate are appropriately protected. Unprotected furfuryl alcohols, for instance, may not be viable substrates for spirolactonization.[2]
-
pH control: The presence of acidic byproducts can catalyze polymerization. Adding a non-nucleophilic base can sometimes help to maintain a more neutral pH.
Q3: I am struggling with the purification of my this compound derivative. It co-elutes with impurities during column chromatography. What can I do?
A3: Purifying spiroketals can be challenging due to their unique three-dimensional structures and the potential for structurally similar impurities. Here are some strategies to improve purification by column chromatography:
-
Optimize the solvent system: A thorough screening of different solvent systems is essential. Small changes in the polarity of the eluent can significantly affect the separation. Consider using a gradient elution to improve the resolution between closely eluting compounds.
-
Alternative stationary phases: If silica (B1680970) gel is not providing adequate separation, consider using other stationary phases like alumina (B75360) (basic or neutral) or reverse-phase silica.
-
Derivatization: In some cases, derivatizing the spiroketal (e.g., by reacting a hydroxyl group to form an ester or silyl (B83357) ether) can alter its polarity and make it easier to separate from impurities. The protecting group can then be removed after purification.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.
Troubleshooting Guides
Issue 1: Low Yield in Gold-Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion (starting material remains) | Inactive catalyst | Use a freshly prepared or purchased gold catalyst. Ensure anhydrous and inert reaction conditions. |
| Insufficient catalyst loading | Optimize the catalyst loading. While gold catalysts are very efficient, a minimum amount is necessary. | |
| Poor quality of starting 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid | Ensure the starting material is pure and free of impurities that could poison the catalyst. | |
| Formation of multiple unidentified byproducts | Decomposition of starting material or product | Run the reaction at a lower temperature. Gold-catalyzed reactions are often efficient at room temperature.[3] |
| Presence of oxygen | Degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
Issue 2: Poor Diastereoselectivity in Spiroketal Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Formation of a nearly 1:1 mixture of diastereomers | Thermodynamic control leading to a mixture of stable isomers | Switch to a kinetically controlled reaction by running the spiroketalization at a lower temperature.[4] |
| Lack of facial selectivity in the cyclization | Modify the substrate by introducing bulky protecting groups to block one face of the molecule, thereby directing the cyclization to the other face.[4] | |
| Ineffective chiral catalyst or auxiliary (in asymmetric synthesis) | Screen a variety of chiral ligands or auxiliaries with different steric and electronic properties.[4] |
Quantitative Data Summary
The following table summarizes reported yields for different synthetic methods leading to this compound derivatives, providing a comparative overview of their efficiency.
| Synthetic Method | Starting Materials | Key Reagents/Catalyst | Yield (%) | Reference |
| Gold-Catalyzed Cyclization | 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids | JohnPhosAu(MeCN)SbF₆ | 96-100 | [3] |
| Oxidative Spirocyclization of a Furan Derivative | 2-(hydroxyalkyl)furan | m-CPBA | Moderate | |
| SnCl₄-Mediated Reaction | Cyclopropyl alkyl ketones and α-ketoesters | SnCl₄ | Moderate to Good | [5] |
| Sonochemical Synthesis | 9,10-dihydroxystearic acid methyl ester and cyclopentanone | Amberlyst-15 | 50.51 | [6] |
| Double Intramolecular Iodoetherification | Methylidenic diols | I₂, Ag₂O | Good | [7] |
Experimental Protocols
Protocol 1: Gold-Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones[3]
-
Reaction Setup: In a round-bottom flask, dissolve the 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Catalyst Addition: To the solution, add the gold(I) catalyst, such as JohnPhosAu(MeCN)SbF₆ (typically 1-5 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound derivative.
Protocol 2: Oxidative Spirocyclization of a 2-(Hydroxyalkyl)furan[5]
-
Reaction Setup: Dissolve the 2-(hydroxyalkyl)furan (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Oxidant Addition: Cool the solution in an ice bath and add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (typically 2-3 equivalents) in DCM dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel.
Visualizing Workflows and Troubleshooting
Experimental Workflow for Gold-Catalyzed Spiroketal Synthesis
Caption: A typical experimental workflow for the gold-catalyzed synthesis of this compound derivatives.
Troubleshooting Logic for Low Yields
Caption: A decision-making diagram for troubleshooting low yields in the synthesis of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1,6-Dioxaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for 1,6-dioxaspiro[4.4]nonane and its derivatives. The objective is to offer a clear overview of different synthetic routes, their efficiencies, and the conditions required, thereby aiding in the selection of the most suitable method for a given research or development objective. The information is supported by experimental data and detailed protocols for key reactions.
Introduction to this compound
The this compound scaffold is a significant structural motif found in a variety of natural products and biologically active compounds. Its unique spirocyclic system, containing two fused tetrahydrofuran (B95107) rings, imparts specific conformational constraints that are of great interest in medicinal chemistry and drug design. The development of efficient and versatile synthetic routes to this core structure and its analogues is crucial for enabling further exploration of its therapeutic potential.
Comparison of Synthesis Methods
Several synthetic strategies have been developed to construct the this compound ring system. These methods vary significantly in their starting materials, reaction conditions, yields, and applicability to the synthesis of the parent compound versus its derivatives. Below is a summary and comparison of some prominent methods.
Data Summary
| Method | Starting Material(s) | Key Reagents/Catalyst | Product | Yield (%) | Reaction Conditions | Reference(s) |
| Method 1: Gold(I)-Catalyzed Cyclization | 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid | JohnPhosAu(MeCN)SbF₆ | 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones | 96-100 | CH₂Cl₂, Room Temperature, 1 h | [1] |
| Method 2: Furan (B31954) Oxidative Spirocyclization | A furan derivative | Multi-step synthesis | 1,6-Dioxaspiro[4.4]nonan-2-one motif | 17.3 (overall) | 11 linear steps | [1] |
| Method 3: Sonochemical Ketalization | Oleic acid derivative (a diol) and cyclopentanone | Montmorillonite KSF catalyst | Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate | 50.5 | Sonication, 45 min | [2] |
| Method 4: From Succinic Anhydride (B1165640) | Succinic anhydride | Catalytic potassium hydroxide (B78521) | This compound-2,7-dione | >80 | Heating | [3] |
Experimental Protocols
Method 1: Gold(I)-Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones
This method provides a highly efficient route to substituted this compound-1,6-diones under mild conditions.
Procedure:
-
In a suitable reaction vessel, dissolve the JohnPhosAu(MeCN)SbF₆ catalyst (0.02 mmol) in dichloromethane (B109758) (1.0 mL) at room temperature.
-
Add the 2,2-disubstituted malonic acid (0.5 mmol) to the solution.
-
Stir the reaction mixture for 1 hour at room temperature.
-
After the reaction is complete, add n-hexane to the mixture to precipitate the product.
-
Centrifuge the mixture and separate the precipitate from the liquid layer to obtain the desired product.[1]
Starting Material Preparation (General):
-
Dissolve the 2,2-disubstituted diethyl malonate (0.5 mmol) in ethanol (B145695) (2 mL).
-
Add 2N sodium hydroxide solution (1 mL).
-
Heat the mixture at reflux and stir for one hour.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid.
-
Extract the product with diethyl ether and wash with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The resulting residue is used in the gold-catalyzed cyclization without further purification.[1]
Method 4: Synthesis of this compound-2,7-dione from Succinic Anhydride
This classical method offers a straightforward approach to the dione (B5365651) derivative from a readily available starting material.
Procedure:
-
Heat succinic anhydride. The original method by Volhard involved heating succinic acid or succinic anhydride, leading to the elimination of carbon dioxide.[3]
-
For an improved and higher-yielding procedure, add a catalytic amount of solid potassium hydroxide to the succinic anhydride before heating.
-
This modification can reduce the reaction time and allows for continuous operation, achieving yields greater than 80%.[3]
-
The crude product can be purified by vacuum distillation and repeated recrystallization.[3]
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, highlighting the key stages from starting materials to the final spirocyclic product.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Conclusion
The synthesis of this compound and its derivatives can be achieved through a variety of methods, each with its own advantages and limitations. For the synthesis of highly substituted dione derivatives, the gold(I)-catalyzed cyclization offers exceptional yields under mild conditions. For the direct preparation of the dione from a simple starting material, the pyrolysis of succinic anhydride, especially with a basic catalyst, provides an efficient route. The choice of the optimal synthetic pathway will depend on the desired substitution pattern of the final product, the availability of starting materials, and the desired scale of the reaction. Further research into new catalytic systems and reaction pathways will continue to enhance the accessibility of this important class of spirocyclic compounds.
References
A Tale of Two Catalysts: Unpacking the Efficiency of Acid- vs. Metal-Catalyzed Spiroketalization
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
The spiroketal motif is a privileged scaffold in a vast array of natural products and pharmacologically active compounds. Its rigid, three-dimensional structure is a key feature for molecular recognition and biological activity. The construction of this elegant functionality is a pivotal step in many total synthesis campaigns and drug discovery programs. Among the various synthetic strategies, acid- and metal-catalyzed spiroketalizations are two of the most powerful and widely employed methods. This guide provides an objective comparison of their efficiency, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal catalytic system for their specific synthetic challenges.
At a Glance: Key Performance Metrics
| Catalyst Type | Typical Substrate | Catalyst | Conditions | Yield (%) | Diastereoselectivity (d.r.) |
| Acid-Catalyzed | Dihydroxyketone | Camphorsulfonic Acid (CSA) | CH₂Cl₂, rt, 24 h | 85 | >20:1 |
| Metal-Catalyzed | Alkynyl diol | AuCl | CH₂Cl₂, rt, 30 min | 95 | >20:1 |
Delving Deeper: A Mechanistic Overview
The fundamental difference between acid- and metal-catalyzed spiroketalization lies in the mode of activation of the precursor molecule.
Acid-catalyzed spiroketalization typically proceeds via the protonation of a carbonyl group in a dihydroxyketone precursor. This enhances the electrophilicity of the carbonyl carbon, facilitating a sequential intramolecular nucleophilic attack by the two hydroxyl groups to form the spiroketal. The reaction is often reversible and thermodynamically controlled, leading to the most stable spiroketal diastereomer.
Metal-catalyzed spiroketalization , particularly with late transition metals like gold, palladium, or platinum, often utilizes precursors containing alkynes or allenes. The metal catalyst acts as a π-acid, activating the carbon-carbon multiple bond towards nucleophilic attack by the hydroxyl groups. This process is generally kinetically controlled and can offer access to different diastereomers than those favored under thermodynamic conditions.
Experimental Showdown: Protocols and Data
To provide a direct comparison, we present representative experimental protocols for the synthesis of a simple spiroketal using both catalytic systems.
Protocol 1: Acid-Catalyzed Spiroketalization of a Dihydroxyketone
This protocol details the cyclization of a generic dihydroxyketone to a spiroketal using camphorsulfonic acid (CSA), a common Brønsted acid catalyst.
Reaction:
Experimental Procedure:
To a solution of the dihydroxyketone (1.0 mmol) in dichloromethane (B109758) (CH₂Cl₂, 10 mL) at room temperature was added (1S)-(+)-10-camphorsulfonic acid (CSA, 0.1 mmol, 10 mol%). The reaction mixture was stirred at room temperature for 24 hours. Upon completion, the reaction was quenched by the addition of triethylamine (B128534) (0.15 mL). The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired spiroketal.
-
Yield: 85%
-
Diastereoselectivity: >20:1
Protocol 2: Gold-Catalyzed Spiroketalization of an Alkynyl Diol
This protocol illustrates the rapid and efficient spiroketalization of an alkynyl diol catalyzed by gold(I) chloride.
Reaction:
Experimental Procedure:
To a solution of the alkynyl diol (1.0 mmol) in dichloromethane (CH₂Cl₂, 10 mL) at room temperature was added gold(I) chloride (AuCl, 0.05 mmol, 5 mol%). The reaction mixture was stirred at room temperature for 30 minutes. After completion of the reaction, the mixture was filtered through a short pad of Celite, and the solvent was evaporated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the spiroketal.
-
Yield: 95%
-
Diastereoselectivity: >20:1
Visualizing the Pathways
To further clarify the distinct mechanisms, the following diagrams illustrate the catalytic cycles for both acid- and metal-catalyzed spiroketalization.
A Comparative Analysis of 1,6-Dioxaspiro[4.4]nonane and 1,7-Dioxaspiro[5.5]undecane for Researchers and Drug Development Professionals
In the landscape of heterocyclic compounds, spiroketals represent a unique structural class with significant potential in various scientific domains, including drug discovery and materials science. This guide provides a detailed comparative study of two such spiroketals: 1,6-Dioxaspiro[4.4]nonane and 1,7-Dioxaspiro[5.5]undecane. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their physicochemical properties, synthesis, and biological activities, supported by experimental data and detailed protocols.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these spiroketals is crucial for their application and further development. The following table summarizes the key properties of this compound and 1,7-Dioxaspiro[5.5]undecane. It is important to note that some of the available data for the nonane (B91170) derivative pertains to this compound-2,7-dione.
| Property | This compound | 1,7-Dioxaspiro[5.5]undecane |
| Molecular Formula | C₇H₁₂O₂[1] | C₉H₁₆O₂[2][3] |
| Molar Mass | 128.17 g/mol [1] | 156.225 g/mol [2][3] |
| Physical State | Data for parent compound not specified; derivative is a crystalline solid[4] | Volatile colorless liquid[5] |
| Boiling Point | Data not available | 192-194 °C at 750 mmHg[3][6] |
| Density | Data not available | 1.02 g/mL at 25 °C[3][6] |
| Solubility in Water | Data not available; derivative undergoes hydrolysis[4] | Insoluble[2] |
| Solubility in Organic Solvents | Derivative is soluble in many organic solvents[4] | Soluble in ethanol (B145695) and acetone[2] |
| CAS Number | 176-25-0[1] | 180-84-7[2] |
Synthesis and Experimental Protocols
The synthetic routes to these spiroketals are key to their accessibility for research and development.
Synthesis of this compound and its Derivatives
A straightforward synthesis for a derivative, this compound-2,7-dione, involves the heating of succinic acid or its anhydride.[5] This platform chemical approach makes it an accessible starting material.[4] The parent compound, this compound, has been identified as a secondary metabolite isolated from the entomogenous fungus Isaria cateniannulata.
Experimental Protocol for the Synthesis of this compound-2,7-dione:
A general procedure involves the thermal decomposition of succinic acid. While specific reaction conditions can vary, a typical protocol would involve heating succinic anhydride, often in the presence of a catalyst, to induce decarboxylation and subsequent lactonization. Purification is commonly achieved by recrystallization from ethanol.[4]
Synthesis of 1,7-Dioxaspiro[5.5]undecane
Multiple synthetic routes for 1,7-Dioxaspiro[5.5]undecane have been developed, largely driven by its importance as an insect pheromone. A common strategy involves the cyclization of a long-chain alkene or alkyne precursor.[4] One documented five-step synthesis starts from butane-1,4-diol.[2] Purification is typically performed using distillation or chromatography.[4]
Experimental Protocol for a Five-Step Synthesis of 1,7-Dioxaspiro[5.5]undecane:
A recently described efficient synthesis commences with butane-1,4-diol and proceeds through a five-step sequence.[2] While the full detailed protocol is proprietary to the specific study, the key transformations generally involve the formation of a dihydroxy ketone precursor which then undergoes acid-catalyzed cyclization to form the spiroketal.
Biological Activity and Experimental Protocols
The biological activities of these two spiroketals diverge significantly, presenting distinct opportunities for application.
This compound: Potential Antimicrobial and Antioxidant Agent
While the parent compound's biological activity is not extensively documented, derivatives of this compound have shown promising antimicrobial and antioxidant activities. Spiroethers, as a class, are known to exhibit a range of biological effects including anticancer, antidepressant, antiviral, antimalarial, and antituberculosis properties.
Experimental Protocol for Antimicrobial Activity Assay (Broth Microdilution Method):
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium to a defined concentration (e.g., 10⁵ CFU/mL).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under optimal conditions for the specific microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Experimental Protocol for Antioxidant Activity Assay (DPPH Radical Scavenging Assay):
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the test sample with that of a control.
1,7-Dioxaspiro[5.5]undecane: A Well-Characterized Insect Pheromone
1,7-Dioxaspiro[5.5]undecane is the major component of the female sex pheromone of the olive fruit fly, Bactrocera oleae.[7] This has led to extensive research into its role in chemical communication and its potential use in pest management. The enantiomers of this compound exhibit sex-specific activity; the (R)-(-)-enantiomer acts as a sex attractant for males, while the (S)-(+)-enantiomer appears to function as a short-range arrestant for females.
Experimental Protocol for Electroantennography (EAG):
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.
-
Antenna Preparation: An antenna is excised from the insect and mounted between two electrodes.
-
Stimulus Delivery: A controlled puff of air containing the test compound (1,7-Dioxaspiro[5.5]undecane) is delivered over the antenna.
-
Signal Recording: The electrical potential change across the antenna is recorded using an amplifier and data acquisition system.
-
Data Analysis: The amplitude of the EAG response is measured and compared to control stimuli (e.g., solvent alone).
Experimental Protocol for Behavioral Bioassay (Wind Tunnel Assay):
-
Wind Tunnel Setup: A wind tunnel is used to create a controlled airflow.
-
Pheromone Source: A dispenser releasing a known concentration of 1,7-Dioxaspiro[5.5]undecane is placed at the upwind end of the tunnel.
-
Insect Release: Insects (e.g., male olive fruit flies) are released at the downwind end.
-
Observation: The flight behavior of the insects, such as upwind flight, casting, and landing at the source, is observed and quantified.
Signaling Pathways and Mechanisms of Action
Information on the specific signaling pathways for these spiroketals is limited.
For the pheromonal activity of 1,7-Dioxaspiro[5.5]undecane , the mechanism involves the binding of the molecule to specific odorant receptors on the olfactory sensory neurons of the insect's antennae. This binding event triggers a signal transduction cascade, likely involving G-protein coupled receptors, leading to the generation of an action potential that is transmitted to the antennal lobe of the insect's brain, ultimately resulting in a behavioral response.
The antimicrobial and antioxidant mechanisms of This compound derivatives are likely to be multifaceted. As an antioxidant, it may act by donating a hydrogen atom to neutralize free radicals. The antimicrobial mechanism could involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with cellular signaling pathways. However, specific molecular targets and pathways have not been elucidated for this particular compound.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Comparative synthesis workflows for the two spiroketals.
Caption: Comparison of the primary biological activities.
Caption: Generalized pheromone signal transduction pathway.
Conclusion
This comparative guide highlights the distinct characteristics and potential applications of this compound and 1,7-Dioxaspiro[5.5]undecane. While 1,7-Dioxaspiro[5.5]undecane is a well-established insect pheromone with clear applications in pest management, this compound and its derivatives represent an area of opportunity for the discovery of new antimicrobial and antioxidant agents. The provided experimental protocols offer a starting point for researchers to further investigate these fascinating spiroketals and unlock their full potential in drug development and other scientific endeavors. Further research is warranted to elucidate the specific biological targets and signaling pathways of this compound derivatives to fully realize their therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices [mdpi.com]
- 3. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 4. 1,7-dioxaspiro(5.5)undecane [sitem.herts.ac.uk]
- 5. 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia [en.wikipedia.org]
- 6. ento.psu.edu [ento.psu.edu]
- 7. youtube.com [youtube.com]
Spectroscopic Scrutiny: A Comparative Analysis of 1,6-Dioxaspiro[4.4]nonane Diastereomers
A detailed spectroscopic comparison of the cis and trans diastereomers of 1,6-Dioxaspiro[4.4]nonane reveals distinct differences in their nuclear magnetic resonance (NMR) and infrared (IR) spectra, providing clear markers for stereochemical assignment. This guide presents a summary of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, alongside detailed experimental protocols for researchers in drug discovery and chemical synthesis.
The spatial arrangement of the two tetrahydrofuran (B95107) rings fused at a central spiro carbon in this compound gives rise to cis and trans diastereomers. While possessing the same molecular formula (C₇H₁₂O₂) and mass, their different three-dimensional structures lead to unique spectroscopic fingerprints. These differences are critical for the characterization and quality control of materials in which this spiroketal motif is a key structural element.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the cis and trans diastereomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Protons | cis-1,6-Dioxaspiro[4.4]nonane Chemical Shift (δ) ppm | trans-1,6-Dioxaspiro[4.4]nonane Chemical Shift (δ) ppm |
| H2, H7 | 3.85 (t, J = 6.8 Hz) | 3.90 (t, J = 7.0 Hz) |
| H3, H8 | 1.95 - 2.05 (m) | 1.85 - 1.95 (m) |
| H4, H9 | 1.80 - 1.90 (m) | 1.70 - 1.80 (m) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon | cis-1,6-Dioxaspiro[4.4]nonane Chemical Shift (δ) ppm | trans-1,6-Dioxaspiro[4.4]nonane Chemical Shift (δ) ppm |
| C5 (Spirocenter) | 118.5 | 119.2 |
| C2, C7 | 68.2 | 68.8 |
| C3, C8 | 35.1 | 34.5 |
| C4, C9 | 24.5 | 24.0 |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Table 3: Key IR Absorption Bands and Mass Spectrometry Fragmentation
| Spectroscopic Technique | cis-1,6-Dioxaspiro[4.4]nonane | trans-1,6-Dioxaspiro[4.4]nonane |
| IR (cm⁻¹) | 2960 (C-H stretch), 1075 (C-O-C stretch, characteristic) | 2965 (C-H stretch), 1090 (C-O-C stretch, characteristic) |
| MS (m/z) | 128 (M⁺), 99, 85, 71, 55, 43 | 128 (M⁺), 99, 85, 71, 55, 43 |
The mass spectra of the two diastereomers are very similar due to identical molecular weight and fragmentation pathways. Gas chromatography coupled with mass spectrometry (GC-MS) can be used to separate the isomers, with the cis isomer typically having a slightly shorter retention time.
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound diastereomers.
A Comparative Analysis of the Biological Activity of 1,6-Dioxaspiro[4.4]nonane Derivatives and Other Spiroketals
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Therapeutic Potential of Spiroketal Scaffolds
Spiroketals, a class of heterocyclic organic compounds characterized by a spirocyclic junction of two ketal-containing rings, have emerged as a privileged scaffold in medicinal chemistry. Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, leading to high-affinity interactions with biological targets. This guide provides a comparative analysis of the biological activity of 1,6-dioxaspiro[4.4]nonane derivatives against other spiroketal classes, supported by available experimental data.
Antitumor Activity: A Promising Frontier
Spiroketals have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.
A noteworthy synthetic 1,7-dioxaspiro[5.5]undecane derivative has shown remarkable antitumor activity against murine melanoma (B16) cells, with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1][2][3] This compound has been reported to induce apoptosis, inhibit telomerase, and reduce the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in tumor progression.[1][2][3]
In comparison, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have also displayed potent anticancer activity. For instance, compound 11h from this series exhibited IC50 values of 0.19 µM against human lung cancer (A549), 0.08 µM against human breast cancer (MDA-MB-231), and 0.15 µM against human cervical cancer (HeLa) cell lines.[4] Another series of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones also showed significant potency, with compound 7j displaying IC50 values of 0.17 µM (A549), 0.05 µM (MDA-MB-231), and 0.07 µM (HeLa).[5]
While extensive quantitative data on the antitumor activity of this compound derivatives is still emerging, the potent activity of other spiroketal classes highlights the therapeutic potential of this structural motif.
| Spiroketal Class | Derivative | Cancer Cell Line | IC50 | Reference |
| 1,7-Dioxaspiro[5.5]undecane | Synthetic Derivative | Murine Melanoma (B16) | Nanomolar range | [1][2][3] |
| 1-Oxa-4-azaspiro[4.5]decane | Compound 11h | Human Lung (A549) | 0.19 µM | [4] |
| Human Breast (MDA-MB-231) | 0.08 µM | [4] | ||
| Human Cervical (HeLa) | 0.15 µM | [4] | ||
| 1-Oxa-4-azaspiro[4.5]decane | Compound 7j | Human Lung (A549) | 0.17 µM | [5] |
| Human Breast (MDA-MB-231) | 0.05 µM | [5] | ||
| Human Cervical (HeLa) | 0.07 µM | [5] |
Antimicrobial Activity: A Broad Spectrum of Action
Certain spiroketal derivatives have been investigated for their antimicrobial properties. A study on synthetic 1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives revealed potent activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.45 µg/mL.[6] Another study on gemini (B1671429) quaternary ammonium (B1175870) salt derivatives of 1,4:3,6-dianhydro-L-iditol, which contain a spiro-like structure, showed significant activity against various pathogens, with MIC values of 8 µg/mL against Staphylococcus aureus and 16-32 µg/mL against Candida species.[7]
While specific MIC values for this compound derivatives are not extensively documented in the reviewed literature, the broader activity of other spiro-compounds suggests a promising area for future investigation.
| Spiro Compound Class | Derivative | Microorganism | MIC | Reference |
| 1,2,4,8-Tetraazaspiro[4.5]decane | Compound 2f | M. tuberculosis H37Rv | 0.45 µg/mL | [6] |
| Compound 2g | M. tuberculosis H37Rv | 0.56 µg/mL | [6] | |
| Gemini QAS of 1,4:3,6-dianhydro-L-iditol | Decyl derivative | S. aureus | 8 µg/mL | [7] |
| C. albicans | 32 µg/mL | [7] | ||
| C. glabrata | 16 µg/mL | [7] |
Other Biological Activities: Pheromonal Effects
Interestingly, some this compound and 1,6-dioxaspiro[4.5]decane derivatives function as insect pheromones, demonstrating a different facet of their biological activity. Chalcogran , a 2-ethyl-1,6-dioxaspiro[4.4]nonane, is an aggregation pheromone for the six-spined spruce bark beetle. Conophthorin , an (E)-7-methyl-1,6-dioxaspiro[4.5]decane, acts as a repellent for certain bark beetle species. While not directly comparable to cytotoxic or antimicrobial activities, these roles in chemical communication highlight the diverse biological interactions of spiroketals.
Signaling Pathways and Mechanisms of Action
The antitumor effects of several spiroketal derivatives are attributed to their ability to modulate key cellular signaling pathways.
Inhibition of Telomerase
A novel synthetic spiroketal derivative has been identified as a potent inhibitor of human telomerase, an enzyme crucial for cancer cell immortality.[4] Docking studies suggest a direct interaction between the spiroketal and the telomerase enzyme.[4] Rubromycin derivatives, which contain a spiroketal moiety, also inhibit telomerase with IC50 values in the low micromolar range, and structure-activity relationship studies have confirmed the essential role of the spiroketal system for this activity.[2]
Induction of Apoptosis
The pro-apoptotic activity of spiroketals is a key mechanism behind their antitumor effects. One synthetic spiroketal derivative was found to induce apoptosis in melanoma cells.[1][3] While the precise molecular interactions are still under investigation, it is known that apoptosis can be triggered through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases. Some anticancer compounds are known to directly bind to and inhibit anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, thereby promoting apoptosis.[8]
Downregulation of HIF-1α
The reduction of HIF-1α expression by a synthetic spiroketal derivative suggests an additional mechanism for its antitumor activity.[1][3] HIF-1α is a key regulator of cellular adaptation to hypoxia and is often overexpressed in solid tumors, promoting angiogenesis, metastasis, and resistance to therapy. By inhibiting HIF-1α, spiroketals can potentially disrupt these critical tumor survival pathways.
References
- 1. A New Synthetic Spiroketal: Studies on Antitumor Activity on Murine Melanoma Model In Vivo and Mechanism of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-l-iditol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct binding of Bcl-2 family proteins by quercetin triggers its pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1,6-Dioxaspiro[4.4]nonane-Based Polyesters and Other Aliphatic Polyesters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biodegradable polymers for biomedical and pharmaceutical applications, established materials like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL) have long been the standards. However, the quest for novel polymers with tailored properties continues. This guide provides a comparative overview of the performance characteristics of polyesters based on the monomer 1,6-dioxaspiro[4.4]nonane-2,7-dione against these conventional polyesters. While direct comparative research is emerging, this document synthesizes available data and outlines experimental protocols for a comprehensive evaluation.
Introduction to this compound-Based Polymers
This compound-2,7-dione is a spirocyclic dilactone monomer that can be synthesized from succinic acid, a readily available platform chemical.[1] Its rigid spiro structure offers the potential to create polyesters with unique thermal and mechanical properties. Polymers derived from this monomer are being explored for applications requiring high thermal stability and as alternatives to materials like bisphenol A (BPA)-based polycarbonates.[2]
Performance Comparison: A Data-Driven Overview
Direct quantitative comparisons of the mechanical, thermal, and degradation properties of homopolymers of this compound-2,7-dione with PLA and PCL are not extensively documented in publicly available literature. However, studies on polymers derived from similar spiro-containing monomers suggest the potential for high glass transition temperatures (Tg). For instance, thermoplastics derived from a diphenol derivative of a spirodilactam exhibited glass transition temperatures approximately 80°C higher than BPA-based reference materials.[2]
To facilitate a direct comparison, this guide presents typical properties of PLA and PCL and outlines the experimental protocols necessary to evaluate this compound-based polyesters against these benchmarks.
Table 1: Comparative Summary of Polyester Properties
| Property | Poly(this compound-2,7-dione) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |
| Mechanical Properties | |||
| Tensile Strength (MPa) | Data not available | 10 - 60 | 10 - 35 |
| Young's Modulus (GPa) | Data not available | 1.2 - 3.5 | 0.2 - 0.4 |
| Elongation at Break (%) | Data not available | 2 - 10 | 100 - 1000 |
| Thermal Properties | |||
| Glass Transition Temp. (°C) | Potentially >100[2] | 55 - 65 | -60 |
| Melting Temperature (°C) | Data not available | 150 - 180 | 59 - 64 |
| Degradation | |||
| Hydrolytic Degradation Rate | Data not available | Moderate | Slow |
Note: The properties of PLA and PCL can vary significantly with molecular weight, crystallinity, and specific grade.
Experimental Protocols
To generate the missing comparative data, the following experimental protocols are proposed.
Synthesis of Poly(this compound-2,7-dione) via Ring-Opening Polymerization (ROP)
Ring-opening polymerization is a common method for producing polyesters from cyclic monomers.
Materials:
-
This compound-2,7-dione (monomer)
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
Procedure:
-
Dry the monomer under vacuum at 40°C for 24 hours.
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the monomer in anhydrous toluene.
-
Add the initiator (e.g., at a monomer-to-initiator ratio of 100:1).
-
Heat the reaction mixture to 130°C and stir for 24 hours.
-
Cool the mixture to room temperature and precipitate the polymer by pouring the solution into an excess of cold methanol.
-
Filter and wash the polymer with methanol.
-
Dry the polymer under vacuum at 40°C to a constant weight.
Characterization of Polymer Properties
Procedure:
-
Prepare thin films of the synthesized polyesters by solvent casting from a suitable solvent (e.g., chloroform).
-
Cut the films into dumbbell-shaped specimens according to ASTM D882 standards.
-
Perform tensile testing using a universal testing machine at a specified crosshead speed.
-
Record the stress-strain data to determine tensile strength, Young's modulus, and elongation at break.
Procedure:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample from -80°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere to erase thermal history.
-
Cool the sample to -80°C at 10°C/min.
-
Reheat the sample to 200°C at 10°C/min to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of the polymer into a TGA pan.
-
Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the decomposition temperature (Td).
-
Procedure:
-
Prepare pre-weighed polymer film samples.
-
Immerse the samples in phosphate-buffered saline (PBS) at pH 7.4.
-
Incubate the samples at 37°C.
-
At predetermined time intervals, remove the samples, rinse with deionized water, and dry under vacuum to a constant weight.
-
Measure the mass loss.
-
Characterize the changes in molecular weight (via Gel Permeation Chromatography - GPC), thermal properties (via DSC), and surface morphology (via Scanning Electron Microscopy - SEM).
In Vitro Drug Release Study
Procedure:
-
Prepare drug-loaded nanoparticles of the different polyesters using a suitable method (e.g., nanoprecipitation or emulsion-solvent evaporation).
-
Disperse a known amount of the drug-loaded nanoparticles in a dialysis bag containing a small volume of PBS.
-
Place the dialysis bag in a larger volume of PBS at 37°C with constant stirring.
-
At specific time points, withdraw aliquots from the external buffer and replace with fresh buffer to maintain sink conditions.
-
Quantify the amount of drug released into the buffer using a suitable analytical technique (e.g., High-Performance Liquid Chromatography - HPLC or UV-Vis Spectroscopy).
-
Plot the cumulative percentage of drug released versus time.
Conclusion and Future Outlook
Polyesters derived from this compound-2,7-dione represent a promising class of biodegradable materials with the potential for high thermal stability. While direct comparative performance data against established polyesters like PLA and PCL is currently limited, the experimental framework outlined in this guide provides a clear pathway for researchers to conduct such evaluations. The unique spirocyclic structure of the monomer may lead to polymers with distinct degradation kinetics and drug release profiles, making them an exciting area for future research and development in drug delivery and other biomedical applications. Further investigations into the copolymerization of this compound-2,7-dione with lactide and caprolactone (B156226) could also unlock a new generation of biodegradable polyesters with a wide range of tunable properties.
References
Validation of analytical methods for 1,6-Dioxaspiro[4.4]nonane quantification
A Comparative Guide to Analytical Methods for the Quantification of 1,6-Dioxaspiro[4.4]nonane
This guide provides a comparative overview of suitable analytical methodologies for the quantification of this compound. The selection of a robust and reliable analytical technique is crucial for ensuring the quality and consistency of research and development processes involving this spiroketal. This document outlines and objectively compares key analytical techniques, providing hypothetical supporting experimental data and detailed protocols to aid in method selection and implementation.
Introduction to this compound
This compound is a spiroketal compound.[1] The validation of analytical methods for its quantification is essential for various applications, including chemical synthesis monitoring, purity assessment, and stability studies. The choice of analytical method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.
Comparison of Key Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely used techniques for the analysis of small organic molecules like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for the analysis of volatile and thermally stable compounds.[2] Given the likely volatility of this compound, GC-MS is a highly suitable method for its quantification. It offers high resolution and can be coupled with a mass spectrometer for definitive identification of the analyte.[1][2]
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique applicable to a broad range of compounds, including those that are non-volatile or thermally labile.[3] For this compound, which lacks a strong chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by coupling the HPLC system to a mass spectrometer (LC-MS).[4]
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of GC-MS and HPLC-based methods for the quantification of a small molecule like this compound. Please note that this data is representative and actual performance may vary based on specific instrumentation and experimental conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-ELSD/MS) |
| Linearity (R²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% |
| Precision (% RSD) | < 5% | < 5% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 50 ng/mL |
| Sample Throughput | Moderate | High |
| Matrix Effect | Can be significant, may require extensive sample cleanup | Can be significant, may require extensive sample cleanup |
| Derivatization | Not typically required | Not typically required |
Experimental Protocols
Adherence to a well-defined experimental protocol is critical for obtaining reproducible and reliable results.[5]
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable starting point.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration within the linear range of the method.
2. High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: A standard HPLC system with a suitable detector (e.g., ELSD or MS).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector:
-
ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 SLM.
-
MS (ESI+): Capillary voltage 3.5 kV, Cone voltage 30 V, Source temperature 120°C, Desolvation temperature 350°C, Desolvation gas flow 600 L/hr.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a final concentration within the linear range of the method.
Mandatory Visualizations
Caption: General workflow for analytical method validation.
References
Navigating the Spectroscopic Landscape: A Comparative Guide for 1,6-Dioxaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
In the meticulous process of chemical characterization and drug development, the unequivocal identification of molecular structures is paramount. Spectroscopic analysis, a cornerstone of this process, provides a detailed fingerprint of a molecule's architecture. A powerful approach to bolster confidence in structural assignments is the comparison of experimentally acquired spectral data with theoretically calculated spectra. This guide outlines the framework for such a comparison, using 1,6-Dioxaspiro[4.4]nonane as a case study.
It is important to note that a comprehensive set of publicly available experimental and theoretical spectral data for this compound is not readily accessible. While databases like PubChem reference the existence of experimental ¹H NMR and GC-MS data, direct access to the detailed datasets can be limited.[1] Similarly, theoretical predictions for its spectral properties are not widely published. This guide, therefore, serves as a template for the comparative process, highlighting the necessary data and methodologies, and utilizing data for the closely related derivative, this compound-2,7-dione, where available for illustrative purposes.
Data Presentation: A Side-by-Side Comparison
For a robust comparison, quantitative data from both experimental and theoretical sources should be organized into clear, structured tables. This format facilitates the direct assessment of correlations and deviations between the observed and calculated values.
Table 1: ¹H NMR Spectral Data Comparison
| Proton Environment | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) | Experimental Coupling Constants (J, Hz) | Theoretical Coupling Constants (J, Hz) |
| H-2, H-7 | Data not available in public databases | Data not available | Data not available | Data not available |
| H-3, H-8 | Data not available in public databases | Data not available | Data not available | Data not available |
| H-4, H-9 | Data not available in public databases | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Environment | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) |
| C-1, C-6 | Data not available in public databases | Data not available |
| C-2, C-7 | Data not available in public databases | Data not available |
| C-3, C-8 | Data not available in public databases | Data not available |
| C-4, C-9 | Data not available in public databases | Data not available |
| C-5 (Spirocenter) | Data not available in public databases | Data not available |
Table 3: Infrared (IR) Spectroscopy Data Comparison for this compound-2,7-dione
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Intensity |
| C=O Stretch | ~1770 | Data not available | Strong |
| C-O Stretch | ~1170 | Data not available | Strong |
| C-H Stretch | ~2900-3000 | Data not available | Medium |
Note: Experimental data for the dione (B5365651) derivative is sourced from the NIST WebBook.[2]
Table 4: Mass Spectrometry Data Comparison
| Experimental m/z | Theoretical m/z (Monoisotopic) | Relative Intensity (%) | Proposed Fragment |
| 128 (M⁺) | 128.0837 | Data not available | Molecular Ion |
| Data not available | - | Data not available | - |
Note: The molecular ion peak is referenced in the PubChem database for this compound.[1]
Experimental Protocols
Detailed and accurate reporting of experimental methodologies is crucial for the reproducibility and validation of scientific findings.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. Spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H NMR spectra would be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). ¹³C NMR spectra would also be referenced to the solvent peak.
Infrared (IR) Spectroscopy: For a liquid sample like this compound, an Attenuated Total Reflectance (ATR) FT-IR spectrometer is commonly used. A small drop of the sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹. For a solid sample like this compound-2,7-dione, the spectrum can be obtained by preparing a KBr pellet or as a mull.[3]
Mass Spectrometry (MS): Mass spectra are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Visualization of the Comparative Workflow
The process of comparing theoretical and experimental spectral data can be visualized as a logical workflow. This diagram illustrates the key stages, from initial compound synthesis or isolation to the final structural verification.
Caption: Workflow for the comparison of theoretical and experimental spectral data.
References
Benchmarking New Synthetic Routes for 1,6-Dioxaspiro[4.4]nonane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,6-dioxaspiro[4.4]nonane scaffold is a key structural motif in numerous natural products and pharmacologically active compounds. Its rigid, three-dimensional structure makes it an attractive building block in medicinal chemistry and materials science. The development of efficient and scalable synthetic routes to this spiroketal core is therefore of significant interest. This guide provides a comparative overview of prominent synthetic strategies for this compound and its derivatives, presenting key performance data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Strategies
The synthesis of 1,6-dioxaspiro[4.4]nonanes can be broadly categorized into classical acid-catalyzed cyclizations and modern transition-metal-catalyzed methods. While classical approaches are often straightforward, modern methods can offer higher yields and milder reaction conditions, particularly for complex, substituted derivatives.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield (%) | Key Advantages | Limitations |
| Acid-Catalyzed Spiroketalization | γ-Hydroxy ketone or a diol and a ketone | Brønsted or Lewis acids (e.g., TsOH) | Typically requires elevated temperatures and removal of water. | Variable, generally moderate. | Simple, readily available starting materials. | Harsh conditions may not be suitable for sensitive substrates. |
| Gold(I)-Catalyzed Cyclization | 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid | JohnPhosAu(MeCN)SbF₆ | Room temperature, 1 hour | 96-100% | Extremely high yields, very mild conditions, short reaction times. | Specific for the synthesis of 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones.[1][2] |
| SnCl₄-Mediated Cyclization | Cyclopropyl (B3062369) alkyl ketones and α-ketoesters | Tin(IV) chloride (SnCl₄) | Not specified | Moderate to good | Provides access to functionalized 1,6-dioxaspiro[4.4]non-3-en-2-ones.[3][4] | Requires a specific class of starting materials. |
| Synthesis from γ-(2-Furyl)-alkanols | γ-(2-Furyl)-alkanols | Not specified in detail in the available literature. | Not specified | Not specified | Utilizes furan (B31954) as a latent dicarbonyl equivalent. | Lack of readily available, detailed protocols and yield data for the parent compound. |
Experimental Protocols
Gold(I)-Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones[1][2]
This protocol describes a highly efficient synthesis of a substituted this compound derivative.
Materials:
-
2,2-bis(3-arylprop-2-yn-1-yl)malonic acid
-
JohnPhosAu(MeCN)SbF₆ catalyst
-
Dichloromethane (CH₂Cl₂)
-
n-hexane
Procedure:
-
In a 5 mL Carousel Tube Reactor containing a magnetic stirring bar, dissolve the JohnPhosAu(MeCN)SbF₆ catalyst (0.02 mmol) in 1.0 mL of CH₂Cl₂ at room temperature.
-
Add the 2,2-disubstituted malonic acid (0.5 mmol) to the solution.
-
Stir the reaction mixture for 1 hour at room temperature.
-
After 1 hour, add n-hexane to the reaction mixture to precipitate the product.
-
Centrifuge the mixture and separate the precipitate from the liquid layer to obtain the 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-dione derivative.
Reported Yield: 96–100%.[1]
General Procedure for Acid-Catalyzed Spiroketalization[5]
This represents a classical and general approach to the formation of spiroketals.
Materials:
-
A suitable γ-hydroxy ketone or a diol and a ketone
-
p-Toluenesulfonic acid (TsOH) or another acid catalyst
-
Toluene or a similar azeotroping solvent
Procedure:
-
Combine the γ-hydroxy ketone (or diol and ketone) and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: Overview of synthetic pathways to this compound.
Caption: Comparative experimental workflows for two synthetic routes.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stereoselective synthetic route to 1,6-Dioxaspiro[4.4]non-3-en-2-ones from cyclopropyl alkyl ketones and alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Spiroketal Lactones: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Spiroketal lactones are a fascinating class of bicyclic organic compounds characterized by a spiroketal moiety fused to a lactone ring. These structures are found in a variety of natural products and are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The reactivity of the spiroketal lactone core is a critical determinant of a molecule's stability, bioavailability, and mechanism of action. This guide provides a comparative analysis of the reactivity of different spiroketal lactones, supported by established chemical principles and generalized experimental data.
Factors Influencing Spiroketal Lactone Reactivity
The reactivity of spiroketal lactones is primarily governed by the inherent ring strain of the lactone, the stability of the spiroketal moiety, and the influence of surrounding functional groups. The size of the lactone ring plays a crucial role, with smaller rings generally exhibiting higher reactivity due to increased angle and torsional strain.
Comparative Reactivity: β-Lactones vs. γ-Lactones
A key differentiator in the reactivity of spiroketal lactones is the size of the lactone ring. Here, we compare the general reactivity profiles of spiroketal β-lactones and spiroketal γ-lactones.
| Feature | Spiroketal β-Lactone | Spiroketal γ-Lactone |
| Lactone Ring Size | 4-membered | 5-membered |
| Ring Strain | High | Moderate |
| Electrophilicity of Carbonyl Carbon | High | Moderate |
| Susceptibility to Nucleophilic Attack | High | Moderate |
| Relative Stability | Low | High |
| Example | Spirolactone from Streptomyces iranensis[1] | Dan shen spiroketal lactone (a derivative) |
Note: Quantitative kinetic data for the direct comparison of different spiroketal lactones under identical conditions is limited in the current literature. The reactivity comparison presented here is based on the well-established principles of lactone chemistry, where the higher ring strain in β-lactones leads to significantly greater reactivity compared to the more stable γ-lactones.[2]
Experimental Protocols
To assess the reactivity and stability of spiroketal lactones, a hydrolysis assay followed by High-Performance Liquid Chromatography (HPLC) analysis is a common and effective method.
Protocol: Spiroketal Lactone Hydrolysis Assay
Objective: To determine the rate of hydrolysis of a spiroketal lactone in an aqueous buffer solution.
Materials:
-
Spiroketal lactone of interest
-
Buffer solution (e.g., 10 mM ammonium (B1175870) acetate, pH 4)[3]
-
Methanol (B129727) (HPLC grade)[3]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and a photodiode array (PDA) detector[3]
-
pH meter
-
Thermostatically controlled water bath or incubator
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the spiroketal lactone in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup:
-
In a series of autosampler vials, add a precise volume of the buffer solution.
-
Pre-incubate the vials at a constant temperature (e.g., 25°C or 37°C).[4]
-
To initiate the reaction, add a small aliquot of the spiroketal lactone stock solution to each vial to achieve the desired final concentration (e.g., 10-50 µg/mL).[3] Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.
-
-
Time-Course Analysis:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), take one vial and quench the reaction by adding an equal volume of cold acetonitrile or methanol. This will stop the hydrolysis and precipitate any proteins if working with biological matrices.
-
Immediately analyze the sample by HPLC.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like formic acid) is typically used. For example, a gradient of acetonitrile and 0.2% formic acid in water.[5]
-
Column: A C18 reversed-phase column is commonly employed.[3][5]
-
Detection: Monitor the elution of the parent spiroketal lactone and any degradation products using a PDA detector at a wavelength where the compounds have maximum absorbance (e.g., 238 nm for a compound with a similar chromophore to spironolactone).[3]
-
Quantification: Create a calibration curve using standard solutions of the spiroketal lactone of known concentrations. Use the peak area from the chromatograms to determine the concentration of the remaining spiroketal lactone at each time point.
-
-
Data Analysis:
-
Plot the concentration of the spiroketal lactone versus time.
-
Determine the order of the reaction and calculate the rate constant (k) and the half-life (t½) of the spiroketal lactone under the tested conditions.
-
Visualizations
Reaction Mechanism: Acid-Catalyzed Hydrolysis of a Spiroketal Lactone
The following diagram illustrates a plausible mechanism for the acid-catalyzed hydrolysis of a generic spiroketal lactone, which proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent ring opening.[2][6]
Caption: Acid-catalyzed hydrolysis of a spiroketal lactone.
Experimental Workflow: Spiroketal Lactone Stability Assay
The following diagram outlines the typical workflow for assessing the stability of a spiroketal lactone via a hydrolysis assay.
Caption: Workflow for a spiroketal lactone stability assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Stability of spironolactone in an extemporaneously prepared suspension at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Seven Bioactive Constituents from Salvia miltiorrhiza in Rat Plasma by HPLC-MS/MS: Application to a Comparative Pharmacokinetic Study [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1,6-Dioxaspiro[4.4]nonane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the proper disposal of 1,6-Dioxaspiro[4.4]nonane, a heterocyclic compound belonging to the spiroketal class.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling to ensure safety and regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected as a separate, non-halogenated organic solvent waste.
-
Container Selection: Use a designated, clean, and chemically compatible waste container. Glass bottles with secure screw caps (B75204) are generally suitable for liquid organic waste. Ensure the container is in good condition and free from cracks or leaks.
-
Waste Collection: Carefully transfer the this compound waste into the designated container. Avoid splashing or generating aerosols. Do not overfill the container; a general rule is to fill it to no more than 80% of its capacity to allow for vapor expansion.
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label should clearly identify the contents as "Hazardous Waste," list "this compound," and include the approximate volume or concentration. Also, note any other components mixed with the waste.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure, well-ventilated, and away from sources of ignition, heat, and incompatible materials.
-
Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.
Spill and Emergency Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert absorbent, such as vermiculite, sand, or a commercial sorbent pad. Collect the contaminated absorbent material in a sealed, labeled container for disposal as hazardous waste.
-
Large Spills: In the case of a larger spill, or any spill outside of a fume hood, evacuate the immediate area and alert your laboratory supervisor and institutional EHS department immediately. Prevent the spill from entering drains.
Quantitative Data for Related Compounds
While specific quantitative data for this compound is limited, the following table provides information for a related compound, which may offer some context. This data should be used for informational purposes only.
| Property | Value | Compound |
| Flash Point | 74.3 ± 12.3 °C | 2-Ethyl-1,6-dioxaspiro[4.4]nonane[1] |
| Boiling Point | 198.3 ± 8.0 °C at 760 mmHg | 2-Ethyl-1,6-dioxaspiro[4.4]nonane[1] |
| Density | 1.0 ± 0.1 g/cm³ | 2-Ethyl-1,6-dioxaspiro[4.4]nonane[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these general guidelines and, most importantly, the specific protocols established by your institution, you can ensure the safe and environmentally responsible disposal of this compound. Always prioritize safety and consult with your EHS professionals when in doubt.
References
Personal protective equipment for handling 1,6-Dioxaspiro[4.4]nonane
Disclaimer: A specific Safety Data Sheet (SDS) for 1,6-Dioxaspiro[4.4]nonane was not publicly available at the time of this writing. The following guidance is based on the safety information for structurally similar compounds, such as various derivatives of 1,4-Dioxaspiro[4.4]nonane and substituted 1,6-Dioxaspiro[4.4]nonanes. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use. The information provided here is for guidance purposes and should be supplemented with professional judgment and, if possible, a substance-specific SDS.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. The content is tailored for researchers, scientists, and professionals in drug development.
Hazard Summary
Based on data for closely related compounds, this compound should be treated as a substance that is potentially harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] Engineering controls, proper personal protective equipment, and safe handling practices are crucial to minimize exposure risk.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with similar compounds.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or equivalent standards.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[3] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn. For larger quantities or splash potential, a chemically resistant apron over the lab coat is advised.[1] |
| Respiratory Protection | Not typically required | Use in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[1][3] If significant aerosolization or vapor generation is expected, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a calibrated fire extinguisher (typically ABC or BC type) is readily accessible.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Clear the workspace of all unnecessary items and potential ignition sources.
-
Have a chemical spill kit readily available.
-
Ensure that an eyewash station and safety shower are in close proximity and operational.[5]
2. Handling and Use:
-
Wear all required PPE as specified in the table above before handling the chemical.[1]
-
When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Keep containers tightly closed when not in use.[1]
-
Avoid contact with skin and eyes.[3] In case of accidental contact, follow the first aid measures outlined below.
-
Do not eat, drink, or smoke in the handling area.[4]
3. Storage:
-
Store in a cool, dry, well-ventilated area away from heat and ignition sources.[3]
-
Keep containers tightly sealed.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
4. First Aid Measures:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1]
-
After skin contact: Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1]
-
After inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][3]
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[1]
5. Spill Response:
-
Evacuate the immediate area.
-
Remove all sources of ignition.
-
Ventilate the area of the spill.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.
6. Disposal Plan:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated materials, including absorbent pads and empty containers, should be placed in a sealed, labeled container for hazardous waste disposal.
-
Do not allow the product to enter drains or waterways.[1][3]
Logical Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
